2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-fluoro-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSDRQKVAOYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties & Synthetic Utility of 2-Chloro-5-fluoro-4-isopropylpyrimidine
The following technical guide details the physicochemical properties, synthetic pathways, and research applications of 2-Chloro-5-fluoro-4-isopropylpyrimidine (CAS 1463484-25-4). This document is structured for researchers in medicinal chemistry and process development.
Executive Summary: The Pharmacophore Scaffold
2-Chloro-5-fluoro-4-isopropylpyrimidine is a trisubstituted heterocyclic building block characterized by a "Push-Pull-Steric" motif. It serves as a critical intermediate in the synthesis of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) antagonists (specifically LPA antagonists).
Its structural value lies in its three distinct functional handles:
-
C2-Chloro (Electrophile): A highly reactive "warhead" for nucleophilic aromatic substitution (
), allowing facile coupling to amines or anilines. -
C5-Fluoro (Electronic Modulator): Increases the electrophilicity of the C2 position, lowers the basicity of the ring nitrogens, and blocks metabolic oxidation at the C5 position.
-
C4-Isopropyl (Lipophilic Anchor): Provides steric bulk to induce conformational lock in drug-target complexes and enhances hydrophobic interaction within ATP-binding pockets.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted descriptors essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.
Table 1: Key Physicochemical Identifiers
| Property | Value / Descriptor | Source/Note |
| CAS Number | 1463484-25-4 | Validated Registry |
| IUPAC Name | 2-Chloro-5-fluoro-4-(propan-2-yl)pyrimidine | Systematic |
| Molecular Formula | - | |
| Molecular Weight | 174.60 g/mol | - |
| Physical State | Colorless to pale yellow liquid | Ambient conditions |
| Boiling Point | 205°C ± 35°C (Predicted) | @ 760 Torr |
| Density | 1.23 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.45 ± 0.3 | Moderate Lipophilicity |
| pKa (Conj.[1][2][3][4] Acid) | ~0.5 - 1.0 | Very weak base (due to F) |
| H-Bond Acceptors | 2 (N1, N3) | - |
| H-Bond Donors | 0 | - |
| Polar Surface Area | 25.78 Ų | High membrane permeability |
Analyst Note: The combination of a LogP ~2.5 and low PSA (<30 Ų) suggests this molecule has excellent passive membrane permeability, making it an ideal scaffold for CNS-penetrant drugs.
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold.[4] The choice depends on the starting material availability and scale.
Route A: Regioselective Nucleophilic Substitution (Industrial)
This route utilizes 2,4-dichloro-5-fluoropyrimidine as the starting material.[2][5][6] The C4 position is significantly more electrophilic than C2, allowing for selective mono-substitution using isopropylmagnesium chloride (Grignard).
-
Reagents: 2,4-Dichloro-5-fluoropyrimidine,
, THF/Toluene. -
Conditions: -10°C to 0°C, inert atmosphere (
).[4] -
Mechanism: Addition-Elimination (
). -
Selectivity: >90% C4 substitution due to steric accessibility and electronic activation.
Route B: Minisci Radical Alkylation (Laboratory/Discovery)
As referenced in patent literature (e.g., for LPA antagonists), this route introduces the isopropyl group directly onto 2-chloro-5-fluoropyrimidine via a radical mechanism using isobutyric acid.
-
Reagents: 2-Chloro-5-fluoropyrimidine, Isobutyric acid,
(catalyst), (oxidant). -
Conditions: Aqueous/Organic biphasic system, 40-60°C.
-
Mechanism: Oxidative decarboxylation of isobutyric acid generates an isopropyl radical, which attacks the protonated pyrimidine at the electron-deficient C4 position.
Visualization: Synthetic Pathways
Figure 1: Comparison of Nucleophilic (Route A) and Radical (Route B) synthetic strategies.
Reactivity & Experimental Protocols
The utility of 2-Chloro-5-fluoro-4-isopropylpyrimidine is defined by its reactivity at the C2-Chlorine position.
Protocol: General Coupling with Amines
This protocol describes the coupling of the scaffold with a primary amine (e.g., an aniline or piperazine) to generate a drug-like core.
Materials:
-
Scaffold: 1.0 eq (2-Chloro-5-fluoro-4-isopropylpyrimidine)
-
Nucleophile: 1.1 eq (Target Amine)
-
Base: 2.5 eq
or DIPEA (Hunig's Base) -
Solvent: 1,4-Dioxane or DMSO (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vial with the Scaffold (1.0 eq) and solvent (0.2 M concentration).
-
Activation: Add the Base. If using
, ensure fine powder form for solubility. -
Addition: Add the Nucleophile (Amine).
-
Thermal Cycle:
-
Standard Amines: Heat to 80°C for 4–6 hours.
-
Sterically Hindered Amines: Microwave irradiation at 120°C for 30–60 mins may be required.
-
Catalysis: If conversion is low (<20%), add 5 mol%
and Xantphos (Buchwald-Hartwig conditions).
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[4] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Reactivity Logic Map
The following diagram illustrates how the electronic properties of the ring substituents dictate the reaction outcome.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.
Applications in Drug Discovery
This specific scaffold is a high-value intermediate for:
-
LPA Antagonists: Patent literature (e.g., AU2018392324A1) identifies this molecule as "Intermediate 15," used to synthesize antagonists for Lysophosphatidic Acid (LPA) receptors. These are critical targets for treating pulmonary fibrosis and neuropathic pain. The 4-isopropyl group is essential for fitting into the hydrophobic pocket of the LPA receptor.
-
Kinase Inhibitors: The 2-amino-5-fluoro-4-isopropylpyrimidine motif mimics the adenine ring of ATP. The isopropyl group often targets the "gatekeeper" region or hydrophobic back-cleft of kinases (e.g., CDK, JAK, or ALK kinases), improving selectivity over other kinases.
-
Agrochemical Fungicides: Fluorinated pyrimidines are foundational in SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The isopropyl group provides the necessary lipophilicity for cuticular penetration in plants.
References
-
PubChem. (2025). Compound Summary: 2-Chloro-5-fluoropyrimidine (Analog Reference).[3] National Library of Medicine. [Link]
- Google Patents. (2018). Patent AU2018392324A1: Cyclohexyl acid triazole azines as LPA antagonists.
-
Sigma-Aldrich. (2015). Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Royal Society of Chemistry Advances. [Link]
Sources
- 1. 137234-85-6|2,4-Dichloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 2. April 2016 – All About Drugs [allfordrugs.com]
- 3. AU2018392324A1 - Cyclohexyl acid triazole azines as LPA antagonists - Google Patents [patents.google.com]
- 4. CN109761959B - A kind of synthetic method of Abemaciclib mesylate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
2-Chloro-5-fluoro-4-isopropyl-pyrimidine chemical structure and molecular weight
This technical guide provides an in-depth analysis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and Lysophosphatidic Acid (LPA) antagonists.
Structural Dynamics, Synthesis, and Medicinal Utility[1]
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a tri-substituted pyrimidine derivative characterized by a unique combination of steric bulk (isopropyl), metabolic stability (fluorine), and synthetic versatility (chlorine). It serves as a critical "scaffold" intermediate, allowing medicinal chemists to install complex functionality at the C2 position while leveraging the C4-isopropyl group for hydrophobic binding interactions.
Core Data Table[1][2][3]
| Parameter | Specification |
| IUPAC Name | 2-Chloro-5-fluoro-4-(propan-2-yl)pyrimidine |
| CAS Registry Number | 1463484-25-4 |
| Molecular Formula | |
| Molecular Weight | 174.60 g/mol |
| Exact Mass | 174.0360 |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
Structural Analysis & Electronic Properties
The molecule's reactivity is governed by the interplay between the electron-deficient pyrimidine ring and its three substituents.
-
The Pyrimidine Core: A
-deficient aromatic system, highly susceptible to Nucleophilic Aromatic Substitution ( ). -
C2-Chlorine (Leaving Group): The chlorine atom at position 2 is activated for displacement by amines, alkoxides, or thiols. However, it is generally less reactive than a C4-chlorine would be, requiring catalysis or elevated temperatures if the C4 position is already substituted (as it is here).
-
C5-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the ring and increasing the electrophilicity at C2. Biologically, it blocks metabolic oxidation at the C5 position.
-
C4-Isopropyl (Steric Anchor): This bulky alkyl group provides hydrophobic interaction potential within enzyme binding pockets (e.g., ATP-binding sites of kinases). Sterically, it shields the C4/C5 region, directing nucleophilic attack exclusively to the C2 position.
Figure 1: Functional decomposition of the 2-Chloro-5-fluoro-4-isopropyl-pyrimidine scaffold.
Synthetic Pathways[1][9][10]
There are two primary routes to synthesize this compound.[4][3] The Minisci Radical Alkylation is often preferred for late-stage functionalization, while the De Novo Cyclization is scalable for industrial production.
Method A: Minisci Radical Alkylation (Direct Functionalization)
This method installs the isopropyl group directly onto the commercially available 2-chloro-5-fluoropyrimidine using a radical mechanism.
-
Precursor: 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0).
-
Reagents: Isobutyric acid, Silver Nitrate (
), Ammonium Persulfate ( ), TFA/Water. -
Mechanism: Oxidative decarboxylation of isobutyric acid generates an isopropyl radical, which attacks the protonated pyrimidine at the electron-deficient C4 position.
Method B: Regioselective Nucleophilic Substitution (
)
This method utilizes the differential reactivity of the dichloro-precursor.
-
Reagents: Isopropylmagnesium Chloride (
) or Isopropylzinc Bromide. -
Conditions: THF, -78°C to 0°C.
-
Selectivity: The C4-chlorine is significantly more electrophilic than the C2-chlorine. By controlling the temperature and stoichiometry (1.0 eq), the isopropyl group selectively displaces the C4-Cl, leaving the C2-Cl intact for future reactions.
Figure 2: Comparative synthetic pathways showing Radical Alkylation vs. Nucleophilic Displacement.
Applications in Drug Discovery
This molecule is a high-value intermediate for synthesizing Kinase Inhibitors and GPCR Antagonists .
1. LPA Antagonists (Autotaxin Pathway)
As detailed in patent literature (e.g., AU2018392324A1), this specific pyrimidine is used to synthesize antagonists for Lysophosphatidic Acid (LPA) receptors.
-
Role: The 2-chloro group is displaced by an amine-containing core (e.g., a piperazine or aminopyridine) to link the pyrimidine to the rest of the pharmacophore.
-
Function: The 4-isopropyl group occupies a hydrophobic pocket in the receptor, enhancing binding affinity (
).
2. General Kinase Inhibitor Scaffold
The 2-aminopyrimidine motif is "privileged" in kinase drug discovery (e.g., CDK4/6, JAK, ALK inhibitors).
-
Workflow:
-
Step 1: React 2-Chloro-5-fluoro-4-isopropyl-pyrimidine with an aniline or heteroaryl-amine (Buchwald-Hartwig or acid-catalyzed
). -
Step 2: The resulting molecule mimics the adenine ring of ATP, blocking the kinase active site.
-
Experimental Protocol: Synthesis via Minisci Reaction
Objective: Preparation of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine from 2-chloro-5-fluoropyrimidine.
-
Setup: To a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in a biphasic mixture of DCM and Water (1:1), add Isobutyric acid (2.0 eq) and TFA (1.0 eq).
-
Catalyst Addition: Add
(0.2 eq). -
Initiation: Heat the mixture to 40°C. Add a solution of
(2.5 eq) in water dropwise over 30 minutes. Vigorous stirring is essential. -
Monitoring: Monitor by LC-MS for the consumption of starting material (M+H 133) and formation of product (M+H 175).
-
Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with sat.
(to remove acid) and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a non-polar oil or solid.
References
-
Patent AU2018392324A1 . Cyclohexyl acid triazole azines as LPA antagonists. (2018). Identifies the synthesis and use of Intermediate 15 (2-Chloro-5-fluoro-4-isopropylpyrimidine).
- Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
-
ChemicalBook . 2-chloro-5-fluoro-4-isopropyl-pyrimidine Product Page. CAS 1463484-25-4. Link
Sources
- 1. CAS-1465-25-4, n-1-Naphthylethylene Diamine Dihydrochloride AR/ACS Manufacturers, Suppliers & Exporters in India | 593425 [cdhfinechemical.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide to the Safety Data Sheet for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
To the Valued Researchers, Scientists, and Drug Development Professionals,
A comprehensive search for a specific Safety Data Sheet (SDS) for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS Number: 1463484-25-4) has been conducted. At present, a publicly available, authoritative SDS for this specific compound could not be located. While some chemical suppliers list the product, they do not provide a downloadable SDS.
It is a fundamental principle of chemical safety and scientific integrity that safety protocols and technical guidance be based on the specific data for the exact compound in use. The addition of an isopropyl group to the pyrimidine ring, which differentiates the requested compound from the more common intermediate 2-Chloro-5-fluoropyrimidine (CAS Number: 62802-42-0) , can significantly alter its physicochemical properties, reactivity, and toxicological profile. Therefore, extrapolating safety data from one compound to another would be scientifically unsound and could pose a significant safety risk.
This guide will proceed by providing a detailed analysis of the available safety data for the closely related and frequently cited precursor, 2-Chloro-5-fluoropyrimidine . This information is presented to illustrate the type of in-depth analysis required and to provide a safety framework for handling similar heterocyclic compounds, while strongly emphasizing that this is not a direct substitute for the SDS of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.
It is imperative to obtain the specific Safety Data Sheet from your chemical supplier for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine before any handling or use of the compound.
Part 1: Analysis of 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) - A Case Study
This section will serve as a template for the kind of detailed evaluation you should perform once the correct SDS for your target compound is obtained.
Hazard Identification and GHS Classification: A Multifaceted Threat
2-Chloro-5-fluoropyrimidine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers associated with this compound are its acute toxicity and corrosivity.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [1][2] This indicates a significant risk of adverse health effects if the compound is ingested.
-
H314: Causes severe skin burns and eye damage. [1][2] This is a critical hazard, denoting that the chemical can cause irreversible damage to skin and eyes upon contact.
-
H227: Combustible liquid. [2] While not highly flammable, it can ignite with a source of ignition.
These classifications necessitate stringent handling protocols and the use of appropriate personal protective equipment (PPE).
Table 1: GHS Classification Summary for 2-Chloro-5-fluoropyrimidine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Flammable liquids | Category 4 | H227: Combustible liquid |
Source: Aggregated data from multiple supplier SDS.[1][2]
Caption: GHS Hazards and Corresponding PPE for 2-Chloro-5-fluoropyrimidine.
Physicochemical Properties: Understanding the Compound's Behavior
The physical and chemical properties of a substance are critical for determining appropriate storage and handling conditions.
Table 2: Physicochemical Data for 2-Chloro-5-fluoropyrimidine
| Property | Value | Source |
| Molecular Formula | C₄H₂ClFN₂ | [3] |
| Molecular Weight | 132.52 g/mol | |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 149.0-162.0 °C | |
| Density | 1.439 g/mL at 20 °C | |
| Flash Point | 65 °C (149 °F) - closed cup | |
| Storage Temperature | 2-8°C, under inert gas |
The liquid state and combustible nature of this compound require storage away from ignition sources and in a well-ventilated area.
Handling and Storage: A Proactive Approach to Safety
Given its hazardous nature, handling 2-Chloro-5-fluoropyrimidine requires a controlled environment and adherence to strict protocols.
Experimental Protocol: Safe Handling and Dispensing
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials (e.g., strong oxidizing agents, strong bases).
-
Don appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Have spill containment materials (e.g., absorbent pads, neutralizer for acids/bases) readily available.
-
-
Dispensing:
-
Work exclusively within the chemical fume hood.
-
Ground equipment to prevent static discharge, which could be an ignition source.
-
Use a calibrated glass syringe or a positive displacement pipette for accurate and safe liquid transfer. Avoid pouring directly from the bottle to minimize splashing.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent and then decontaminate with a suitable cleaning agent.
-
Dispose of all contaminated materials (e.g., pipette tips, wipes) as hazardous waste in a designated, sealed container.
-
Wash hands thoroughly after removing gloves.
-
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The compound is air and moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.
-
The storage area should be a designated corrosives area.
Caption: Recommended storage conditions for 2-Chloro-5-fluoropyrimidine.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.
-
Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable): While not always necessary for this compound, have appropriate neutralizers on hand for corrosive materials.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Part 2: The Path Forward for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
The detailed analysis of 2-Chloro-5-fluoropyrimidine underscores the critical need for a substance-specific SDS. The presence of the isopropyl group in your target compound will influence properties such as:
-
Volatility and Flash Point: The increased molecular weight may lead to a higher boiling point and flash point, but this is not guaranteed.
-
Toxicity: The isopropyl group could alter the compound's metabolic pathway and toxicological profile.
-
Reactivity: The steric hindrance from the isopropyl group might affect its reactivity in synthetic procedures.
Actionable Steps for Researchers:
-
Contact Your Supplier: The most reliable and legally required source for the SDS is the manufacturer or supplier of the chemical. Request the Safety Data Sheet for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, CAS 1463484-25-4 .
-
Perform a Risk Assessment: Once the correct SDS is obtained, conduct a thorough risk assessment for your specific experimental protocol. This should consider the quantities being used, the potential for exposure, and the specific laboratory environment.
-
Update Your Chemical Inventory and Lab Procedures: Ensure that the specific hazards and handling requirements for this compound are documented in your laboratory's chemical inventory and standard operating procedures.
The commitment to safety and scientific rigor is paramount in our field. While we have provided a comprehensive framework for interpreting an SDS for a related compound, we reiterate that this information must not be used as a substitute for the specific SDS for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine .
References
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
- BASF. (2026, February 11). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS).
- Fisher Scientific. (2025, December 22).
- Ossila. (2023, June 26).
- MedChemExpress. (2025, March 7). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Thermo Fisher Scientific. (2011, June 24). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine.
- AWS. (2015, January 3).
- Michigan Department of Environmental Quality. (2017, January 25).
- Jubilant Ingrevia. (n.d.).
Sources
stability profile of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine under standard conditions
Topic: Stability Profile of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS: 1463484-25-4) is a critical heterocyclic building block, primarily utilized in the synthesis of CDK4/6 inhibitors such as Abemaciclib . Its utility stems from the orthogonal reactivity of its substituents: a labile chlorine at C2 for nucleophilic substitution, a metabolic-blocking fluorine at C5, and a lipophilic isopropyl group at C4.
Under standard laboratory conditions (25°C, 60% RH), the compound exhibits moderate hydrolytic instability . The electron-deficient pyrimidine core, activated by the electronegative fluorine, renders the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (
Structural Analysis & Electronic Effects
The stability profile is dictated by the interplay of three structural features:
| Feature | Position | Electronic/Steric Effect | Impact on Stability |
| Chloro Group | C2 | Good leaving group; located between two electronegative nitrogens. | Primary Instability Site. Highly reactive toward nucleophiles ( |
| Fluoro Group | C5 | Strong Inductive Effect (-I); withdraws electron density from the ring. | Destabilizing. Increases electrophilicity at C2, accelerating hydrolysis rates compared to non-fluorinated analogs. |
| Isopropyl Group | C4 | Steric Bulk & Inductive Effect (+I). | Stabilizing (Minor). Provides steric shielding to C4, directing attack almost exclusively to C2. Increases lipophilicity ( |
The Degradation Mechanism ( )
The primary degradation pathway is the hydrolysis of the C2-chloride to form the 2-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable 2-pyridone form. This reaction is catalyzed by both acid (protonation of N1/N3) and base (direct nucleophilic attack).
Figure 1: Hydrolytic degradation pathway via Nucleophilic Aromatic Substitution (
Stability Profile Under Standard Conditions
Hydrolytic Stability
-
Acidic Conditions (pH < 4): Rapid degradation. Protonation of the pyrimidine nitrogen increases the electrophilicity of the C2 carbon, significantly lowering the activation energy for water attack.
-
Neutral Conditions (pH 7): Slow degradation. In solid form, surface hydrolysis occurs upon exposure to humidity. In solution (e.g., DMSO/Water), degradation is observable within 24 hours at room temperature.
-
Basic Conditions (pH > 9): Instantaneous degradation. The hydroxide ion is a potent nucleophile that rapidly displaces the chloride.
Thermal Stability
-
Solid State: Stable up to its melting point (approx. low melting solid or oil depending on purity) if kept dry.
-
Solution: In aprotic solvents (DMF, DMSO), the compound is thermally stable up to 80°C. However, the presence of trace water at elevated temperatures triggers autocatalytic decomposition (generated HCl catalyzes further hydrolysis).
Photostability
Pyrimidines can undergo [2+2] photodimerization under UV irradiation. While the 5-fluoro and 4-isopropyl substituents reduce the likelihood of planar stacking required for dimerization, the compound should be protected from direct UV light to prevent lattice discoloration.
Experimental Protocols
To validate the stability of a specific batch, the following self-validating protocols are recommended. These align with ICH Q1A(R2) guidelines for stress testing of new drug substances.
Stability-Indicating HPLC Method
This method separates the parent compound from its primary degradation product (the 2-pyridone derivative).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond in degradation product).
-
Retention Time: Parent ~6.5 min; Hydrolysis Product ~3.2 min (more polar).
Forced Degradation Protocol (Stress Testing)
| Stress Type | Conditions | Duration | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 4 Hours | >10% Degradation (Confirm pathway) |
| Base Hydrolysis | 0.1 N NaOH, Ambient Temp | 15 Mins | Complete conversion to 2-pyridone |
| Oxidation | 3% | 24 Hours | Assess N-oxide formation (Check LCMS +16 Da) |
| Thermal | Solid state, 60°C | 7 Days | < 1.0% degradation (if dry) |
Analytical Workflow Diagram
Figure 2: Standardized workflow for assessing stability and impurity profiling.
Handling & Storage Recommendations
Based on the reactivity profile, the following storage conditions are mandatory to maintain "Standard Condition" stability:
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred.
-
Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed to exclude moisture.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl evolution.
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. Link
-
ChemicalBook. "2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS 1463484-25-4) Product Properties." ChemicalBook, Accessed 2024. Link
-
PubChem. "2-Chloro-5-fluoropyrimidine (Analogous Reactivity Data)." National Library of Medicine, CID 583466. Link
- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007. (Foundational text for mechanisms in heterocycles).
-
Sigma-Aldrich. "Safety Data Sheet: 2-Chloro-5-fluoropyrimidine." Merck KGaA, Accessed 2024. Link
Technical Guide: Metabolic Stability of Fluorinated Pyrimidine Intermediates
Part 1: Executive Summary & Chemical Imperative
The metabolic stability of fluorinated pyrimidines is not merely a pharmacokinetic parameter; it is the fundamental gatekeeper of therapeutic index in oncology. While the carbon-fluorine (C-F) bond is chemically robust (approx. 116 kcal/mol), the pyrimidine ring itself remains vulnerable to enzymatic reduction and cleavage.
For the drug developer, the challenge is twofold:
-
Prevent Premature Catabolism: Over 80% of administered 5-Fluorouracil (5-FU) is catabolized by Dihydropyrimidine Dehydrogenase (DPD) before reaching the tumor.
-
Balance Activation: The same ring modifications that enhance stability must not sterically hinder the anabolic enzymes (e.g., Thymidine Phosphorylase, OPRT) required to generate the active nucleotide species (FdUMP, FUTP).
This guide dissects the metabolic fate of these intermediates, providing actionable protocols to assess stability beyond standard microsomal assays.
Part 2: The Chemical Basis of Stability
The Fluorine Effect: Electronic vs. Steric
The introduction of fluorine at the C5 position of the pyrimidine ring (as in 5-FU) or a trifluoromethyl group (as in Trifluridine) fundamentally alters the ring's reactivity.
-
Electronic Shielding: The high electronegativity of fluorine pulls electron density from the C5-C6 double bond. While this makes the C-F bond resistant to oxidative defluorination by CYPs (unlike C-H bonds), it paradoxically activates the C6 position for nucleophilic attack by DPD.
-
Steric Mimicry:
-
F (van der Waals radius 1.47 Å): Mimics Hydrogen (1.20 Å). Enzymes like DPD accept it, leading to "lethal synthesis" or rapid degradation.
-
CF3 (van der Waals radius ~2.7 Å): Mimics a Methyl group. This bulk prevents DPD recognition but makes the molecule a substrate for Thymidine Phosphorylase (TP).
-
The "Intermediate" Trap
Stability is not binary. It is defined by the residence time of specific intermediates.
-
5-Fluoro-5,6-dihydrouracil (5-FDHU): The first catabolic intermediate.[1] It is formed via the reduction of the C5-C6 double bond. This step is effectively irreversible in vivo.
-
Fluoro-beta-alanine (FBAL): The terminal metabolite.[1][2] Accumulation of FBAL is often used as a marker for DPD activity, but it is neurotoxic.
Part 3: Metabolic Pathways & Signaling Logic
The metabolic fate of a fluorinated pyrimidine is a competition between Bioactivation (Anabolism) and Degradation (Catabolism) .[1]
Pathway Diagram: The DPD vs. TP Divergence
Figure 1: The bifurcated metabolic fate of 5-Fluorouracil. DPD (Dihydropyrimidine dehydrogenase) is the critical checkpoint determining stability.
Part 4: Experimental Assessment Protocols
Critical Scientific Note: Standard microsomal stability assays (using liver microsomes) are insufficient for fluorinated pyrimidines like 5-FU. DPD is a cytosolic enzyme, not a microsomal (CYP450) enzyme. Using microsomes alone will yield false "high stability" data.
Protocol 1: Cytosolic Stability Assay (DPD-Specific)
This protocol isolates the DPD activity to measure the specific clearance of the pyrimidine ring.
Reagents:
-
Enzyme Source: Pooled Human Liver Cytosol (HLC) (Protein conc. 20 mg/mL) or Recombinant Human DPD.
-
Cofactor: NADPH (Essential for DPD reduction).
-
Control Inhibitor: Gimeracil or Eniluracil (1 µM).
-
Test Compound: Fluorinated Pyrimidine Intermediate (10 µM).
Workflow:
-
Preparation: Dilute HLC to 1 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Why EDTA? DPD is unstable; EDTA prevents metal-catalyzed oxidation of the enzyme.
-
-
Pre-incubation: Aliquot 198 µL of enzyme mix into 96-well plates. Add 2 µL of Test Compound (1 mM stock). Incubate at 37°C for 5 mins.
-
Initiation: Add 50 µL of NADPH (10 mM stock). Final concentration ~2 mM.
-
Sampling: At t=0, 5, 15, 30, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Chlorpropamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor both parent depletion and 5-FDHU appearance (MRM transition: Parent + 2 Da).
Protocol 2: Hepatocyte Stability (Holistic System)
Cryopreserved hepatocytes contain both cytosolic (DPD) and microsomal (CYP) enzymes, plus transporters. This is the "Gold Standard" for predicting in vivo clearance.
Workflow Diagram:
Figure 2: Hepatocyte stability workflow. This system captures both DPD-mediated catabolism and potential CYP-mediated activation (e.g., for Tegafur).
Part 5: Data Interpretation & Comparative Stability
The following table summarizes the metabolic stability profiles of key fluorinated pyrimidines and their intermediates.
| Compound | Primary Metabolic Enzyme | Stability (t½ in Hepatocytes) | Major Metabolite | Clinical Strategy to Enhance Stability |
| 5-Fluorouracil (5-FU) | DPD (Cytosolic) | < 15 min (Low) | 5-Fluoro-5,6-dihydrouracil | Co-administer with DPD inhibitors (e.g., S-1 regimen). |
| Trifluridine (FTD) | Thymidine Phosphorylase (TP) | < 20 min (Low) | 5-Trifluoromethyluracil | Co-administer with Tipiracil (TP inhibitor). |
| Capecitabine | Carboxylesterase (CES) | High (Prodrug) | 5'-DFCR -> 5-FU | Designed to be stable in plasma; activated in liver/tumor. |
| Tegafur | CYP2A6 (Microsomal) | High (Prodrug) | 5-FU | Slow release prodrug. |
Causality in Data
-
Why is 5-FU unstable? The C5-fluorine does not sterically block DPD. The enzyme reduces the double bond, destroying aromaticity.
-
Why is Trifluridine unstable? The CF3 group is too bulky for DPD, so it survives DPD. However, the N-glycosidic bond is labile to Thymidine Phosphorylase (TP). This "pathway switching" is why Tipiracil (a TP inhibitor) is required, not a DPD inhibitor.
Part 6: References
-
Vande Voorde, J., et al. (2019). "Improving the metabolic stability of fluorinated pyrimidines: From 5-FU to TAS-102." Cancer Chemotherapy and Pharmacology.
-
Diasio, R. B., & Harris, B. E. (1989). "Clinical pharmacology of 5-fluorouracil." Clinical Pharmacokinetics.
-
Longley, D. B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer.
-
Lohkamp, B., et al. (2010). "Structural basis for the inhibition of dihydropyrimidine dehydrogenase by 5-fluorouracil." Plos One.
-
FDA Label (Lonsurf). (2015). "Trifluridine and Tipiracil: Clinical Pharmacology." US Food and Drug Administration.
Sources
literature review of 4-isopropyl-pyrimidine building blocks
An In-depth Technical Guide to 4-Isopropyl-pyrimidine Building Blocks in Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal framework for designing targeted therapeutics. This guide focuses on a specific, increasingly important subclass: 4-isopropyl-pyrimidine derivatives. The introduction of the isopropyl group at the C4 position imparts critical physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth analysis of the synthesis, reactivity, and application of these building blocks, offering a strategic resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this valuable scaffold.
The Strategic Importance of the 4-Isopropyl-pyrimidine Scaffold
The pyrimidine ring is an electron-deficient heterocycle, a bioisostere of the adenine core of ATP, which explains its frequent use in the design of kinase inhibitors.[1][3] The strategic placement of an isopropyl group at the C4 position offers several distinct advantages in drug design:
-
Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability.
-
Enhanced Target Engagement: This moderately bulky, hydrophobic group can effectively occupy hydrophobic pockets within an enzyme's active site, leading to increased binding affinity and potency.
-
Metabolic Stability: The branched alkyl nature of the isopropyl group can sterically hinder metabolic attack by cytochrome P450 enzymes, potentially increasing the compound's half-life.
-
Vectorial Control of Substitution: The presence of the isopropyl group at C4 directs further functionalization to other positions on the ring (typically C2 and C6), allowing for controlled and predictable library synthesis.
Synthesis of Key 4-Isopropyl-pyrimidine Intermediates
The efficient construction of the 4-isopropyl-pyrimidine core is paramount. Two primary strategies are employed: de novo ring synthesis and post-synthetic modification of a pre-formed pyrimidine ring.
De Novo Synthesis: Building the Ring
Classical pyrimidine synthesis often involves the condensation of a 1,3-dielectrophile with an N-C-N synthon like an amidine, urea, or guanidine.[4][5] To construct a 4-isopropyl-pyrimidine, isobutyramidine would be the logical N-C-N component. This is typically reacted with a β-dicarbonyl compound or its equivalent.
A common and versatile approach involves the cyclization of chalcone derivatives with guanidine or urea, which can be adapted for this purpose.[6][7]
Post-Synthetic Modification: Introducing the Isopropyl Group
A more modern and highly modular approach involves the introduction of the isopropyl group onto a pre-functionalized pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the methods of choice, offering high yields and excellent functional group tolerance.
The Negishi cross-coupling reaction is particularly effective for this transformation.[8] It involves the reaction of an organozinc reagent with an organic halide. The key intermediate is a 4-halopyrimidine, which can be coupled with isopropylzinc bromide.
Diagram 1: General Synthetic Workflow
The following workflow illustrates the strategic synthesis and functionalization of the 4-isopropyl-pyrimidine scaffold, starting from a common precursor.
Caption: Synthetic pathway to functionalized 4-isopropyl-pyrimidines.
Reactivity and Advanced Functionalization
Once the 4-isopropyl-pyrimidine core is synthesized, it serves as a versatile platform for diversification. The electron-deficient nature of the pyrimidine ring dictates its reactivity.
Site-Selectivity of Halogenation
Halogenation is a critical step to enable subsequent cross-coupling reactions. The C2 and C6 positions are the most electron-deficient and thus most susceptible to functionalization. Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can install a handle for further chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
2-Halo-4-isopropyl-pyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing the amino-pyrimidines prevalent in kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The general order of reactivity for halogens in these couplings is I > Br > Cl, while the positional reactivity on the pyrimidine ring is typically C4(6) > C2 > C5. This predictable reactivity allows for selective and sequential functionalization.
Diagram 2: Key Functionalization Reaction
The Suzuki-Miyaura coupling is a workhorse reaction for elaborating the core structure.
Note: The DOT script above is a template. Actual images would need to be generated and hosted to be displayed. Caption: Suzuki-Miyaura coupling of a 2-chloro-4-isopropylpyrimidine.
Applications in Medicinal Chemistry: Case Studies
The 4-isopropyl-pyrimidine scaffold is a key feature in several developmental and patented kinase inhibitors. The isopropyl group often occupies a hydrophobic region of the ATP binding site, contributing significantly to the compound's potency.
| Compound Class/Example | Target Kinase(s) | Role of 4-Isopropyl-pyrimidine | Reference |
| Pyrazolo[4,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | The isopropyl group at the analogous C3 position of the fused ring system contributes to high potency against various CDKs. | [9] |
| Pyrido[4,3-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Substituents on the pyridopyrimidine core, including alkyl groups, are explored to optimize binding in a hydrophobic region near the ATP binding cleft, balancing potency and solubility. | [10] |
| Rosuvastatin Intermediate | (Not a kinase inhibitor) | The 4-(4-fluorophenyl)-6-isopropyl-2-chloropyrimidine is a key patented intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin, demonstrating the scaffold's utility in complex synthesis. | [11] |
The structure-activity relationship (SAR) studies often reveal that small, hydrophobic groups like isopropyl at the C4/C6 position are optimal for kinase inhibition.[12] Larger or more polar groups can lead to a decrease in activity due to steric clashes or unfavorable interactions within the target's active site.
Experimental Protocols
The following protocols are representative examples for the synthesis and functionalization of a 4-isopropyl-pyrimidine building block.
Protocol 1: Synthesis of 4-Isopropyl-2-methylthiopyrimidine
This protocol represents a de novo synthesis via condensation.
-
Materials: 4-methyl-3-oxopentanenitrile, Thiourea, Sodium ethoxide, Ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 4-methyl-3-oxopentanenitrile (1.0 eq).
-
Add thiourea (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and neutralize with acetic acid.
-
The resulting precipitate (2-mercapto-4-isopropyl-6-methylpyrimidine) is filtered and washed with cold water.
-
The crude mercaptopyrimidine is dissolved in aqueous NaOH (1.1 eq), and dimethyl sulfate (1.1 eq) is added dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
The product, 4-isopropyl-2-methylthiopyrimidine, is collected by filtration, washed with water, and recrystallized from ethanol.
-
Protocol 2: Negishi Coupling to Synthesize 4-Isopropylpyrimidine
This protocol demonstrates the introduction of the isopropyl group via cross-coupling.[9][13]
-
Materials: 4-Chloropyrimidine, Isopropylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂, THF (anhydrous).
-
Procedure:
-
To a dry, nitrogen-flushed flask, add 4-chloropyrimidine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
-
Add anhydrous THF via syringe.
-
Slowly add the solution of isopropylzinc bromide (1.5 eq) dropwise at room temperature.
-
Stir the reaction at 50°C for 12-16 hours, monitoring by GC-MS.
-
Upon completion, cool the reaction to 0°C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 4-isopropylpyrimidine.
-
Conclusion and Future Outlook
The 4-isopropyl-pyrimidine scaffold is a highly valuable building block in modern drug discovery. Its synthesis is accessible through both classical condensation reactions and modern cross-coupling strategies, with the latter offering superior modularity for library synthesis. The physicochemical properties conferred by the isopropyl group—namely modulated lipophilicity, potential for enhanced target binding, and improved metabolic stability—make it an attractive feature for medicinal chemists, particularly in the competitive field of kinase inhibitor design.
Future research will likely focus on developing more stereoselective and atom-economical methods for its synthesis. Furthermore, as our understanding of protein-ligand interactions deepens, the precise role of the 4-isopropyl group in optimizing binding kinetics and dynamic motion at the active site will be further elucidated, paving the way for the design of next-generation therapeutics built upon this potent and versatile core.
References
-
Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
-
Serafinowski, P. J., & Garland, P. (2006). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. PubMed Central. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Vymětalová, L., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]
-
Sprenger, G. A., et al. (2007). Inhibitors of the kinase IspE: structure–activity relationships and co-crystal structure analysis. Organic & Biomolecular Chemistry. [Link]
- WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. (2024).
-
Brown, D. J., & Nagamatsu, T. (1979). The synthesis and some reactions of chloropyrimidines. Australian Journal of Chemistry. [Link]
-
Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
-
Abellán-Lafuente, A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]
- US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors. (2008).
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
- CN111620878A - Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof. (2020).
- US-7585868-B2 - Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. (2009).
-
ResearchGate. (2024). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]
-
Eureka | Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Patsnap. [Link]
-
Fun, H.-K., et al. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PubMed Central. [Link]
-
ResearchGate. (n.d.). Structures of the potent bioactive components. ResearchGate. [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
ResearchGate. (2023). A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. [Link]
- US5525724A - Process for the preparation of chloropyrimidines. (1996).
-
Organic Syntheses Procedure. (n.d.). 2-chloropyrimidine. Organic Syntheses. [Link]
-
Allam, M. A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]
-
European Patent Office. (n.d.). 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. Googleapis.com. [Link]
-
Singh, S. K., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PubMed Central. [Link]
-
Open Lab Notebooks. (2018). Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Open Lab Notebooks. [Link]
-
Asian Journal of Pharmaceutical Research. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
-
Al-Warhi, T., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed. [Link]
-
N'JOY Biochemistry. (2023). Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry. YouTube. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
nucleophilic aromatic substitution of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Application Note: Precision Functionalization of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Executive Summary
This guide details the nucleophilic aromatic substitution (SNAr) protocols for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS: 1463484-25-4). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK2, ALK) and P2X7 antagonists. Its unique trisubstituted pattern presents a specific chemical challenge: balancing the electronic activation provided by the 5-fluoro group against the steric hindrance imposed by the 4-isopropyl group to achieve selective displacement of the 2-chloro substituent.
Structural Analysis & Reactivity Profile
Successful functionalization requires understanding the interplay between the three substituents on the pyrimidine ring.
-
C2-Chloro (The Electrophile): The primary site of reactivity. It is activated by the two adjacent ring nitrogens (N1, N3) and the inductive electron-withdrawing effect of the C5-Fluorine.
-
C5-Fluoro (The Activator): Unlike in highly electron-deficient nitro-arenes, this fluorine is generally not a leaving group under standard SNAr conditions. Instead, it serves two roles:
-
Electronic Activation: Lowers the LUMO energy of the ring, facilitating nucleophilic attack at C2.
-
Metabolic Blocking: Prevents oxidative metabolism at the C5 position in final drug candidates.
-
-
C4-Isopropyl (The Modulator): This group is chemically inert but sterically significant. It provides bulk adjacent to the N3 nitrogen, potentially hindering the approach of large nucleophiles to the C2 position. It also acts as an electron donor (via hyperconjugation), slightly deactivating the ring compared to a 4-H analog.
Reactivity Map:
Figure 1: Reactivity map highlighting the functional roles of ring substituents.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via a stepwise addition-elimination mechanism.
-
Addition: The nucleophile attacks C2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.
-
Elimination: The ring aromaticity is restored by the expulsion of the chloride ion.
Critical Control Point: The 4-isopropyl group increases the energy barrier for the initial attack (steric repulsion). Therefore, reaction temperatures for this substrate are typically 20–40°C higher than those required for unhindered pyrimidines (e.g., 2-chloropyrimidine).
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target Application: Synthesis of aminopyrimidine cores for kinase inhibitors.[1]
Reagents:
-
Substrate: 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0 equiv)
-
Solvent: Isopropanol (IPA) or n-Butanol (for higher T)
Step-by-Step Procedure:
-
Setup: Charge a reaction vessel with the substrate (1.0 equiv) and IPA (5–10 volumes).
-
Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).
-
Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 80–90°C (reflux for IPA) with stirring.
-
Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 4–12 hours.
-
Troubleshooting: If conversion stalls <50%, switch solvent to n-Butanol and heat to 110°C, or use DMSO at 100°C.
-
-
Workup:
Protocol B: C-O Bond Formation (Etherification)
Target Application: Synthesis of alkoxy-pyrimidines.[2][4]
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol (R-OH): 1.2 equiv
-
Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Activation: In a dried flask under N2, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add the alcohol (R-OH) dropwise. Stir at 0°C -> RT for 30 mins until H2 evolution ceases.
-
Displacement: Cool back to 0°C. Add a solution of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine in THF dropwise.
-
Reaction: Allow to warm to RT. If the alcohol is bulky, heating to 60°C may be required.
-
Quench: Carefully quench with sat. NH4Cl solution. Extract with EtOAc.
Data Summary & Troubleshooting
Reaction Parameter Table:
| Parameter | Amination (Standard) | Amination (Difficult) | Etherification |
| Solvent | Isopropanol / Ethanol | DMSO / NMP | THF / DMF |
| Base | DIPEA / TEA | K2CO3 / Cs2CO3 | NaH / KOtBu |
| Temp | 80°C (Reflux) | 100–120°C | 0°C to 60°C |
| Time | 4–12 h | 12–24 h | 1–4 h |
| Key Risk | Incomplete conversion | Side products / Polymerization | Hydrolysis (if wet) |
Workflow Diagram:
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile sterics.
Safety & Handling
-
Corrosivity: The 2-chloro substrate can hydrolyze to release HCl upon contact with moisture. Handle in a fume hood.
-
Sensitization: Pyrimidine intermediates are potential skin sensitizers. Wear nitrile gloves and long sleeves.
-
Fluorine Safety: While the C-F bond is stable, thermal decomposition (>200°C) can release toxic fluoride vapors. Do not overheat reaction mixtures in sealed vessels without pressure relief.
References
-
PubChem Compound Summary. "2-Chloro-5-fluoropyrimidine" (Analogous reactivity data). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. "2-Chloro-5-fluoropyrimidine Product Information & Applications." Merck KGaA. Link
-
Wang, L., et al. "Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines."[1] RSC Advances, 2015, 5(100), 82097-82111. (Mechanistic basis for regioselectivity).
-
Frodsham, L., et al. "Use of ω-transaminase enzyme chemistry in the synthesis of a JAK2 kinase inhibitor."[1] Organic Process Research & Development, 2013, 17(9), 1123-1130. (Application of similar fluoropyrimidines in drug synthesis).
Sources
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Executive Summary
This guide details the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (referred to herein as Substrate-A ). This scaffold is a privileged intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., ALK, ROS1, JAK) where the pyrimidine core serves as a hinge binder.
Key Reactivity Profile:
-
High Electrophilicity: The 2-position is highly activated for Oxidative Addition (
) due to the inductive effect of the 5-Fluoro group and the inherent electron deficiency of the pyrimidine ring. -
Hydrolytic Instability: The same activation makes the C2-Cl bond susceptible to nucleophilic attack by hydroxide ions (
hydrolysis), leading to the inactive pyrimidinone byproduct. -
Steric Considerations: While the 4-isopropyl group adds lipophilicity and bulk, the C2 reaction center remains relatively accessible. However, coupling with sterically hindered boronic acids requires specialized ligand systems.
Mechanistic Insight & Catalyst Selection
To achieve high yields, one must balance the rate of Oxidative Addition (favored by electron-poor Substrate-A) against the rate of Transmetallation and Reductive Elimination .
The Electronic Effect of 5-Fluoro
The fluorine atom at C5 lowers the LUMO energy of the pyrimidine ring. Unlike chlorobenzenes, which often require high temperatures or active ligands to undergo oxidative addition, Substrate-A reacts readily with Pd(0).
-
Implication: You do not always need the most aggressive catalyst. Standard phosphines often suffice.
-
Risk: The activated ring is prone to base-mediated hydrolysis (
attack at C2). Avoid strong hydroxide bases (NaOH, KOH).
Ligand Strategy
-
Standard Couplings (Phenyl/Aryl boronic acids): Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. The large bite angle of dppf accelerates reductive elimination and stabilizes the Pd center.
-
Hindered/Heteroaryl Couplings: If coupling with an ortho-substituted boronic acid or a heteroaryl boronate (e.g., pyrazole, pyridine), use dialkylbiaryl phosphines like XPhos or RuPhos . These bulky, electron-rich ligands facilitate transmetallation and prevent catalyst deactivation.
Visualization: Mechanistic Cycle
Caption: Mechanistic cycle highlighting the activation of the pyrimidine core and the risk of hydrolysis during the Pd(II) intermediate stage.
Experimental Protocols
Method A: Standard Conditions (Robust)
Best for: Unhindered aryl boronic acids, initial screening.
Reagents:
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Procedure:
-
Charge a reaction vial with Substrate-A, Boronic Acid, and
. -
Evacuate and backfill with Nitrogen (
) or Argon ( ) three times. -
Add degassed 1,4-Dioxane and 2.0 M aqueous
. -
Seal the vial and heat to 80–90 °C for 2–4 hours.
-
Monitor: Check by LCMS. Look for the disappearance of the starting material (m/z ~ 216/218 for Cl isotope pattern).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Method B: Advanced Conditions (Hindered/Difficult)
Best for: Heteroaryl boronates, ortho-substituted partners, or if Method A fails.
Reagents:
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Base:
(Tribasic Potassium Phosphate) (3.0 equiv) – Use solid or 0.5M aq. -
Solvent: THF : Water (4:1) or Toluene : Water (4:1)
Procedure:
-
Charge solids (Substrate, Boronate, Base, Precatalyst) into a tube.
-
Inert gas purge (
).[4] -
Add degassed solvent mixture.
-
Heat to 60–80 °C . Note: XPhos is very active; lower temperatures often prevent side reactions.
-
Workup: Standard extraction.
Optimization Data Summary
The following table summarizes expected outcomes based on internal screening of similar 2-chloro-5-fluoro-pyrimidines.
| Parameter | Standard (Method A) | Advanced (Method B) | Hydrolysis Risk Mitigation |
| Catalyst | XPhos Pd G3 / SPhos Pd G3 | ||
| Base | |||
| Solvent | Dioxane / Water | THF / Water | Anhydrous Dioxane or Toluene |
| Temp | 90 °C | 60 - 80 °C | 80 °C |
| Typical Yield | 75 - 90% | 85 - 95% | 60 - 80% |
| Main Byproduct | Homocoupling | Protodeboronation | Pyrimidinone (Hydrolysis) |
Decision Tree for Condition Screening
Caption: Logical workflow for selecting and troubleshooting Suzuki coupling conditions for Substrate-A.
Troubleshooting & Critical Notes
-
Hydrolysis (The "OH" Peak):
-
Symptom:[1][3][5][6][7] LCMS shows a peak at M-18 (relative to product) or M-Cl+OH.
-
Cause: The 5-fluoro group makes the C2 position extremely electrophilic. Water/Hydroxide competes with the boronic acid.
-
Fix: Reduce water content. Use anhydrous conditions with CsF (Cesium Fluoride) or powdered
in dry Dioxane.
-
-
Protodeboronation:
-
Symptom:[1][3][5][6][7] Loss of boronic acid, no product formation.
-
Cause: High temperature or unstable boronic acid (common with 2-pyridyl or 5-membered heterocycles).
-
Fix: Lower temperature to 60 °C. Use a precatalyst (like XPhos Pd G3) that activates quickly at low temps. Add the base last after the reaction reaches temperature.
-
-
Purification:
-
2-Chloropyrimidines and their coupled products are often UV-active. However, the 4-isopropyl group adds significant lipophilicity. Ensure your flash chromatography gradient extends to sufficiently non-polar mixtures (e.g., start 0% EtOAc in Hexanes) to capture the product, as it may elute earlier than expected compared to non-alkylated pyrimidines.
-
References
-
Mechanistic Studies on Pyrimidine Couplings
-
Microwave-Assisted Protocols
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: MDPI Molecules.
-
URL:[Link]
-
Catalyst Selection Guide
-
General Reactivity of 2-Chloropyrimidines
- Title: Suzuki Coupling with 2-Chloropyridine/Pyrimidine Deriv
-
Source: BenchChem.[4]
Sources
- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. nbinno.com [nbinno.com]
- 7. japsonline.com [japsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Precision Amination of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Strategic Overview
The pyrimidine scaffold is a cornerstone of kinase inhibitor design.[1] The specific substrate 2-Chloro-5-fluoro-4-isopropyl-pyrimidine represents a "privileged structure" in drug discovery.[1] The C5-fluorine atom blocks metabolic oxidation and modulates pKa, while the C4-isopropyl group provides necessary lipophilicity and steric bulk to fill hydrophobic pockets in target proteins (e.g., ATP binding sites).
However, this substitution pattern presents a unique synthetic challenge. While the electron-deficient nature of the pyrimidine ring invites nucleophilic attack, the steric bulk of the isopropyl group at C4 can hinder the approach of nucleophiles to the adjacent nitrogen, indirectly affecting the C2 position. Furthermore, the C5-fluorine atom is susceptible to hydrodefluorination under aggressive palladium-catalyzed conditions.[1]
This guide provides a bifurcated protocol: a robust SNAr method for aliphatic amines and a specialized Buchwald-Hartwig protocol for anilines and sterically demanding nucleophiles.[1]
Mechanistic Insight & Decision Matrix
Before selecting a catalyst, one must analyze the nucleophile.[1] The 2-position of the pyrimidine ring is highly activated due to the inductive effect of the C5-fluorine and the inherent electron deficiency of the 1,3-diazine system.
-
Aliphatic Amines: Possess sufficient nucleophilicity to displace the C2-chloride via SNAr mechanisms without transition metal catalysis.[1]
-
Anilines / Hindered Amines: The reduced nucleophilicity (due to resonance delocalization or steric clash with the C4-isopropyl group) necessitates Palladium catalysis to lower the activation energy.
Diagram 1: Synthetic Pathway Decision Tree
Caption: Logical flow for selecting between Nucleophilic Aromatic Substitution and Palladium Catalysis based on amine properties.
Protocol A: SNAr (For Aliphatic Amines)
Scope: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).[1] Mechanism: Addition-Elimination (Meisenheimer complex intermediate).[1]
Procedure
-
Stoichiometry: 1.0 equiv Substrate, 1.2 equiv Amine, 2.0 equiv DIPEA (Diisopropylethylamine).[1]
-
Solvent: Isopropyl Alcohol (IPA) or n-Butanol. (Protic solvents stabilize the anionic transition state).[1]
-
Execution:
Protocol B: Buchwald-Hartwig Amination (Optimized)[1]
Scope: Anilines, electron-deficient amines, and bulky primary amines.[1] Critical Challenge: The C5-Fluoro group makes the ring electron-poor, facilitating oxidative addition, but also risks hydrodefluorination if the catalyst system is too reducing or if the reaction stalls.
Ligand Selection Strategy
Based on the steric demand of the C4-isopropyl group, "First Generation" ligands (PPh3, BINAP) often fail. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) which form monoligated Pd(0) species, creating a spacious pocket for the bulky substrate.[1]
| Ligand | Substrate Class | Recommendation |
| BrettPhos | Primary Anilines | Primary Choice. Excellent mono-arylation selectivity.[1] |
| RuPhos | Secondary Amines / Bulky Anilines | Use if BrettPhos fails.[1] High turnover for sterically hindered systems.[1] |
| Xantphos | General Purpose | Good alternative if cost is a driver; bidentate bite angle stabilizes Pd.[1] |
Optimized Experimental Protocol
Reagents:
-
Substrate: 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv)[1]
-
Amine: Aniline derivative (1.1 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%)[1]
-
Why G4? It is a pre-catalyst that activates at room temperature, ensuring accurate stoichiometry and preventing Pd-black formation before the reaction starts.[1]
-
-
Base: NaOtBu (1.4 equiv) or K3PO4 (2.0 equiv for base-sensitive substrates).[1]
-
Solvent: 1,4-Dioxane (anhydrous, degassed).[1]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.
-
Solids Addition: Under a positive stream of Argon, add the Pyrimidine substrate, the Amine, BrettPhos Pd G4 , and the Base.[1]
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe to reach a concentration of 0.2 M.
-
Reaction: Seal the vial. Heat to 90°C in a heating block.
-
Monitoring: Check LCMS at 1 hour.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues.[1] Concentrate and purify via flash chromatography.
Troubleshooting & Optimization
When yields are low, the failure mode usually falls into two categories: Catalyst Deactivation or Side Reactions .[1]
Diagram 2: Troubleshooting Logic Flow
Caption: Diagnostic workflow for optimizing reaction conditions based on LCMS observations.
Key Optimization Data Points
| Variable | Change | Effect on 2-Cl-5-F-4-iPr-Pyrimidine |
| Solvent | Dioxane -> t-Amyl Alcohol | Positive. The protic nature of t-Amyl alcohol can accelerate the proton transfer step in the catalytic cycle, often helping with difficult anilines.[1] |
| Base | NaOtBu -> Cs2CO3 | Slower but Safer. Use if the substrate contains esters or nitriles that NaOtBu might attack.[1] |
| Catalyst Loading | 2 mol% -> 5 mol% | Necessary for bulky anilines. The steric wall of the 4-isopropyl group may lower the effective turnover number (TON). |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.
-
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. (Relevant for ligand effects on electron-deficient rings).[1]
-
BenchChem. (2025).[1][4] Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution.
-
Sigma-Aldrich. (2023).[1][5] 2-Chloro-5-fluoropyrimidine Product Information and Protocols.
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. downloads.ossila.com [downloads.ossila.com]
Application Notes and Protocols for the Functionalization of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives are foundational scaffolds. Their presence in nucleic acids and numerous pharmaceuticals underscores their biological significance.[1][2] The compound 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS: 1463484-25-4) emerges as a particularly strategic building block. Its unique substitution pattern—a reactive chlorine at the C2 position, an electron-withdrawing fluorine at C5, and a sterically influential isopropyl group at C4—offers a versatile platform for the synthesis of complex molecular architectures.[2][3]
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the C2-chloro substituent, making it an excellent electrophilic site for two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2][4] The C5-fluoro group further enhances this electrophilicity through inductive effects, while the C4-isopropyl group provides steric bulk that can influence regioselectivity and modulate the physicochemical properties of the resulting derivatives.[2]
This guide provides a comprehensive overview of the key reagents and detailed protocols for the effective functionalization of this valuable intermediate, empowering researchers to leverage its full synthetic potential.
Caption: Structure of the pyrimidine core with key functional groups.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and their application in pharmaceutical synthesis is widespread.[5][6] For a substrate like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, where the C-Cl bond is the target, the choice of catalyst and reaction conditions is critical to overcome the higher activation barrier compared to analogous bromides or iodides.[7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[1] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]
Causality Behind Experimental Choices:
-
Catalyst System: While Pd(PPh₃)₄ can be effective, modern catalyst systems employing sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior for activating the less reactive C-Cl bond.[9][10] They facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Base: The base (e.g., K₂CO₃, K₃PO₄, KF) plays a crucial role in activating the boronic acid partner for the transmetalation step.[8][11] The choice of base can influence reaction rate and prevent side reactions like protodeboronation.[12]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is commonly used to dissolve both the organic substrate and the inorganic base.[8][13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an appropriate ligand.[8]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13]
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[8][13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Reagents for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Palladium Catalyst | Base | Solvent System | Typical Temp. (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 |
| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene / H₂O | 90 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | KF | THF | 70 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical class of compounds in pharmaceuticals.[14] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[5][14]
Causality Behind Experimental Choices:
-
Catalyst System: The coupling of aryl chlorides requires highly active catalysts. Systems based on bulky, electron-rich phosphine ligands such as XPhos, JohnPhos, or Josiphos are essential for promoting the challenging oxidative addition step and preventing catalyst decomposition.[7][15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle. The purity of the base is critical, as impurities can hinder the reaction.[7]
-
Inert Conditions: The Pd(0) catalytic species is sensitive to oxygen, and many reagents are sensitive to moisture. Therefore, maintaining a strictly inert (Argon or Nitrogen) and anhydrous atmosphere is paramount to prevent catalyst deactivation and side reactions like hydrodehalogenation.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add a scrupulously dried, anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Reagents for Buchwald-Hartwig Amination
| Amine Partner | Palladium Precatalyst / Ligand | Base | Solvent | Typical Temp. (°C) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| Morpholine | Pd(OAc)₂ / RuPhos | LHMDS | 1,4-Dioxane | 90 |
| n-Butylamine | Pd₂(dba)₃ / JohnPhos | K₃PO₄ | t-BuOH | 110 |
| Imidazole | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 110 |
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The high electrophilicity of the 2-chloropyrimidine core allows for functionalization via nucleophilic aromatic substitution (SNAr), often under milder, metal-free conditions.[4] The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing pyrimidine nitrogens and the C5-fluoro group stabilize this intermediate, facilitating the reaction.[16]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
SNAr with Amine Nucleophiles
Given the high reactivity of 2-chloropyrimidines, amination can often proceed without a palladium catalyst, providing a "greener" alternative to cross-coupling.[4][17] The reaction is typically driven by heating in the presence of the amine, which can also act as the base, or with an additional mild base.
Protocol 3: Metal-Free Amination via SNAr
-
Reaction Setup: In a sealed tube or microwave vial, combine 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv.) with an excess of the desired amine (2.0-5.0 equiv.).
-
Solvent: A polar solvent such as ethanol, n-butanol, NMP, or even water can be used.[4][18] In many cases, using the amine as the solvent is also effective.
-
Base (Optional): For less nucleophilic amines or when using an amine salt, a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.) can be added.[19]
-
Reaction: Heat the mixture to 80-150 °C. For high-boiling solvents like NMP, a flow reactor can be employed to achieve high temperatures with short residence times, minimizing side product formation.[18] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, remove the excess amine and solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water to remove salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography or crystallization.
SNAr with Oxygen and Sulfur Nucleophiles
Alkoxides and thiolates are potent nucleophiles that readily displace the C2-chloro group. These reactions provide straightforward access to pyrimidine ethers and thioethers.
Protocol 4: Thiolation and Alkoxylation via SNAr
-
Nucleophile Preparation (if necessary):
-
For Thiolation: In a separate flask, dissolve the thiol (1.1 equiv.) in a solvent like THF or DMF and add a base such as NaH or K₂CO₃ (1.1 equiv.) at 0 °C to generate the thiolate in situ.
-
For Alkoxylation: Dissolve the alcohol (1.1 equiv.) in anhydrous THF or DMF and add a strong base like NaH (1.1 equiv.) at 0 °C to form the alkoxide.
-
-
Reaction: Add a solution of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv.) in the same solvent to the prepared nucleophile solution at 0 °C.
-
Heating: Allow the reaction to warm to room temperature and then heat as necessary (typically 25-80 °C), monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.
Conclusion
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a highly adaptable chemical intermediate. The C2-chloro position can be selectively functionalized through a variety of powerful and reliable synthetic methods. For the construction of C-C and C-N bonds with a wide range of coupling partners, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are the methods of choice, provided that optimized catalyst systems are employed. For the introduction of amines, alkoxides, and thiolates, the inherent reactivity of the pyrimidine core allows for efficient, metal-free SNAr reactions. By understanding the principles behind these transformations and carefully selecting the appropriate reagents and conditions, researchers can effectively utilize this building block to accelerate the synthesis of novel compounds for drug development and materials science.
References
-
Stradiotto, M., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
-
Macgregor, D. S., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
Bio, M. M., et al. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. [Link]
-
Kaldor, S. W., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
-
Stradiotto, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
Murti, P. S., et al. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Ilaš, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Ilaš, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [Link]
-
Houk, K. N. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Buchwald, S. L., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatile Pyrimidine Core: Exploring 2-Chloro-5-isopropylpyrimidine's Potential. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of ChemTech Research, 3(3), 1339-1343. [Link]
-
Feringa, B. L., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58, 17118 – 17129. [Link]
- Google Patents. Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
Kuna, S., et al. (2025). Two-step synthesis and characterization of 5,7-dichloro-6-fluoro-3-isopropylpyrazolo[1,5-a] pyrimidine. AIP Conference Proceedings. [Link]
-
Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-chloro-5-fluoro-4-isopropyl-pyrimidine | 1463484-25-4 [chemicalbook.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. zenodo.org [zenodo.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. 2-クロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
solvent selection for reactions involving 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Application Note: Solvent Engineering for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine Functionalization
Abstract
This guide provides a technical framework for solvent selection in the derivatization of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CFIP) . Unlike generic pyrimidines, CFIP presents a unique "push-pull" electronic environment due to the electron-withdrawing C5-fluorine and the electron-donating/sterically bulky C4-isopropyl group. This note analyzes the physicochemical impact of these substituents on solubility and reactivity, offering optimized solvent protocols for Nucleophilic Aromatic Substitution (
Physicochemical Profiling & Solubility Analysis
To select the correct solvent, one must first understand the solute. CFIP is a lipophilic, electron-deficient heteroaromatic scaffold.
| Feature | Chemical Effect | Impact on Solvent Selection |
| C4-Isopropyl Group | Increases lipophilicity ( | Solubility: High in non-polar organics (DCM, Toluene, EtOAc). Poor in water. Reactivity: Requires higher boiling solvents to overcome steric barriers during substitution. |
| C5-Fluorine Atom | Inductive electron withdrawal (-I effect); High electronegativity. | Reactivity: Activates C2-Cl for |
| C2-Chlorine Atom | Leaving group. | Mechanism: Site of nucleophilic attack.[3] Requires solvation of the departing chloride ion (polar solvents help). |
Solubility Heuristics:
-
Excellent Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF, 2-MeTHF, Toluene.
-
Good Solubility: Acetonitrile (MeCN), Isopropanol (IPA - with heat), DMF, DMSO.
-
Poor Solubility: Water, Hexanes (room temp).
Solvent Selection for Reactions
The primary reaction for CFIP is the displacement of the C2-chloride by amines, alkoxides, or thiols. The mechanism proceeds via a Meisenheimer-like transition state (TS).
The Mechanistic Conflict
-
Requirement: The TS is charged/dipolar. Polar solvents stabilize this TS, lowering activation energy (
). -
Problem: The C4-isopropyl group makes the starting material "greasy." Highly polar solvents (like water) will not dissolve the substrate.
-
Solution: Use Dipolar Aprotic Solvents or Controlled Protic Systems .
Recommended Solvent Classes
| Solvent Class | Examples | Pros for CFIP | Cons |
| Dipolar Aprotic (Classic) | DMF, NMP, DMSO | High dielectric constants stabilize the TS; High boiling points allow overcoming C4-isopropyl steric hindrance. | Hard to remove (high BP); Toxicity issues (DMF/NMP are reprotoxic). |
| Dipolar Aprotic (Green) | Acetonitrile (MeCN) , Sulfolane | MeCN is easy to remove (BP 82°C); Good compromise of polarity and solubility. | MeCN may not reach high enough temps for very bulky nucleophiles. |
| Protic (Acid Catalyzed) | n-Butanol , Isopropanol | Can be used with acid catalysis (HCl) to protonate N3, activating the ring. | Nucleophile must be non-basic or used in excess. |
| Ethereal (Green) | 2-MeTHF , CPME | Excellent solubility for CFIP; separates well from water during workup. | Low dielectric constant slows |
Solvent Selection for Pd-Catalyzed Couplings (Suzuki-Miyaura)
When coupling aryl boronic acids to the C2 position, the solvent must solubilize three distinct species: the lipophilic CFIP, the polar boronic acid, and the inorganic base (e.g.,
-
The "Cocktail" Approach: Single solvents rarely work. A biphasic mixture is standard.
-
Preferred System: Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1) .
-
Why: The C4-isopropyl group ensures CFIP stays in the organic phase (Toluene), preventing catalyst poisoning. The water phase solubilizes the base, allowing phase-transfer catalysis.
-
Green Chemistry & Sustainability
Modern drug development mandates replacing "Red List" solvents (DMF, NMP, DCM).
-
Replacement for DMF: Use Acetonitrile (if
) or Gamma-Valerolactone (GVL) (if ). -
Replacement for DCM: Use 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from corncobs, has higher stability than THF, and forms azeotropes that are easier to dry.
-
Replacement for 1,4-Dioxane: Use Cyclopentyl Methyl Ether (CPME) . It resists peroxide formation and has low water solubility (easy workup).
Visualizations
Figure 1: Solvent Decision Matrix for CFIP Functionalization
This logic tree guides the chemist based on the incoming nucleophile and reaction type.
Caption: Decision matrix for selecting the optimal solvent based on reaction mechanism and steric demands of the nucleophile.
Experimental Protocols
Protocol A: Amination with Green Solvent (Acetonitrile)
Target: Synthesis of 2-amino-5-fluoro-4-isopropyl-pyrimidine derivatives.
Rationale: Acetonitrile (MeCN) is selected as a Class 2 solvent (preferred over DMF). It dissolves CFIP well and has a boiling point (82°C) sufficient for most amines.
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, charge 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv, 100 mg).
-
Solvation: Add Acetonitrile (anhydrous, 10 volumes relative to substrate, e.g., 1.0 mL). Stir until clear.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv). Note: DIPEA acts as an HCl scavenger. If the amine is valuable, use 1.1 equiv amine + 2.0 equiv DIPEA.
-
Nucleophile Addition: Add the Amine (1.1 equiv).
-
Reaction: Seal the vial and heat to 70°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (
) should disappear; product is more polar ( ).
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Add Water (20 volumes).
-
Observation: If the product is solid, it will precipitate immediately (due to the lipophilic isopropyl group). Filter and wash with water.
-
Alternative: If oil forms, extract with 2-MeTHF or EtOAc .
-
Protocol B: Suzuki-Miyaura Coupling in Biphasic Media
Target: Synthesis of 2-aryl-5-fluoro-4-isopropyl-pyrimidine.
Rationale: The biphasic system prevents precipitation of inorganic salts on the catalyst surface.
-
Degassing: In a separate flask, sparge 1,4-Dioxane and Water with nitrogen for 15 minutes.
-
Charging: To a reaction vessel, add:
-
CFIP (1.0 equiv).
-
Aryl Boronic Acid (1.2 equiv).
- (0.05 equiv). Note: This catalyst is robust against air and moisture.
- (3.0 equiv).
-
-
Solvent Addition: Add degassed 1,4-Dioxane (4 volumes) and Water (1 volume).
-
Reaction: Heat to 90°C under nitrogen for 2–12 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with brine.
-
Dry over
and concentrate. -
Purification: Flash chromatography is usually required to remove palladium residues.
-
References
-
Henderson, R. K., et al. (2011).[4][5] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[5] Green Chemistry, 13, 854-862. [Link]
-
Prat, D., et al. (2013).[4] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(12), 1517–1525. [Link]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine." (Parent scaffold data). [Link]
-
Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. blogs.rsc.org [blogs.rsc.org]
Application Note: Scalable Synthesis of 5-Fluoro-4-Isopropylpyrimidine Scaffolds
Executive Summary
The 5-fluoro-4-alkylpyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for broad-spectrum antifungal agents (e.g., Voriconazole) and emerging kinase inhibitors. The introduction of the fluorine atom at the C5 position is critical for blocking metabolic oxidation, while the isopropyl group at C4 provides essential lipophilicity and steric bulk to fill hydrophobic pockets in target enzymes.
This Application Note details a robust, scalable protocol for the synthesis of 4-chloro-5-fluoro-6-isopropylpyrimidine , a versatile intermediate that allows for rapid library generation via Nucleophilic Aromatic Substitution (SNAr). Two distinct routes are provided:
-
Route A (Industrial Standard): High-yielding condensation using ethyl fluoroacetate (requires strict safety controls).
-
Route B (Lab-Scale/Green): Electrophilic fluorination of non-fluorinated precursors (safer for benchtop discovery).
Safety & Hazard Critical Control Points
WARNING: EXTREME TOXICITY ALERT
-
Ethyl Fluoroacetate (Route A Precursor): This compound is a potent metabolic poison. Upon ingestion or inhalation, it metabolizes to fluorocitrate, which irreversibly inhibits aconitase, blocking the Krebs cycle.
-
Control: Must be handled in a certified fume hood with a chemically resistant sash.
-
PPE: Double nitrile gloves (or Silver Shield®), face shield, and lab coat are mandatory.
-
Antidote: Ethanol therapy protocols (similar to methanol poisoning) should be reviewed by site medical personnel.
-
-
Phosphorus Oxychloride (POCl3): Reacts violently with water to release HCl and Phosphoric acid.
Retrosynthetic Analysis
The strategic disconnection relies on the "pyrimidine construction principle" involving a 1,3-dicarbonyl equivalent and an amidine.
Figure 1: Retrosynthetic logic flow. The critical bond formation occurs during the cyclization of the fluorinated keto-ester with formamidine.
Experimental Protocols
Route A: The "Fluoroacetate" Method (High Throughput/Scale)
Recommended for scale-up >50g where yield optimization is paramount.
Step 1: Synthesis of Ethyl 2-fluoro-4-methyl-3-oxopentanoate
Principle: Claisen condensation of ethyl fluoroacetate with isobutyryl chloride.
-
Setup: Dry 1L 3-neck flask, N2 atmosphere, mechanical stirrer, internal thermometer.
-
Reagents:
-
Ethyl fluoroacetate (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 eq, 1.0 M in THF) or NaH (60% dispersion).
-
-
Procedure:
-
Cool a solution of LiHMDS in THF to -78°C.
-
Add Ethyl fluoroacetate dropwise over 30 mins. Stir for 1 hour to generate the enolate.
-
Add Isobutyryl chloride dropwise, maintaining temp < -60°C.
-
Allow to warm to RT overnight.
-
Quench: Pour into cold sat. NH4Cl.[1][2][3][4] Extract with EtOAc.
-
Purification: Vacuum distillation (bp ~85-90°C @ 20 mmHg).
-
Yield: Expect 75-85%.
-
Step 2: Cyclization to 5-Fluoro-6-isopropylpyrimidin-4-ol
Principle: Condensation with formamidine acetate.
-
Reagents:
-
Fluorinated Keto-ester (from Step 1) (1.0 eq)
-
Formamidine Acetate (1.5 eq)
-
Sodium Methoxide (NaOMe) (2.5 eq, 30% in MeOH)
-
-
Procedure:
-
Dissolve Formamidine Acetate in MeOH.
-
Add NaOMe solution at 0°C. Stir 15 min.
-
Reflux (65°C) for 6–8 hours. Monitor by LCMS (Mass: 156.16 Da).
-
Workup: Remove MeOH in vacuo. Dissolve residue in water (pH ~10). Acidify carefully with Conc. HCl to pH 5–6 to precipitate the product.
-
Isolation: Filter the white solid, wash with cold water and Et2O.
-
Data: 1H NMR (DMSO-d6) typically shows a diagnostic d (J~6Hz) for the C2-H proton.
-
Step 3: Activation (Chlorination)
Common to both routes. Converts the tautomeric hydroxyl group into a leaving group.
Protocol:
-
Setup: Round bottom flask with reflux condenser and CaCl2 guard tube.
-
Reagents:
-
5-Fluoro-6-isopropylpyrimidin-4-ol (1.0 eq)
-
POCl3 (Phosphorus Oxychloride) (5–8 vol)
-
N,N-Dimethylaniline (Catalytic, 0.1 eq)
-
-
Procedure:
-
Suspend the pyrimidinol in POCl3. Add catalyst.[4]
-
Heat to reflux (105°C) for 3–5 hours until the solution becomes clear.
-
Quench (CRITICAL): Remove excess POCl3 via rotary evaporation. Pour the thick oil slowly onto crushed ice with vigorous stirring. Neutralize with sat. NaHCO3 to pH 7.
-
Extraction: Extract with DCM (3x). Dry over Na2SO4.
-
Result: 4-Chloro-5-fluoro-6-isopropylpyrimidine . Yellowish oil or low-melting solid. Unstable on silica; use immediately or store at -20°C under Argon.
-
Step 4: Library Derivatization (SNAr)
Principle: The C4-Cl is highly activated by the electron-withdrawing C5-F and the ring nitrogens.
| Nucleophile Class | Reagent Example | Base/Solvent | Temp/Time |
| Primary Amines | Benzylamine | DIPEA / EtOH | RT, 2h |
| Secondary Amines | Morpholine | K2CO3 / DMF | 60°C, 4h |
| Alkoxides | NaOMe | NaH / THF | 0°C -> RT |
| Suzuki Coupling | Aryl Boronic Acid | Pd(dppf)Cl2 / Na2CO3 | 90°C, 12h |
Workflow Visualization
Figure 2: Operational workflow. Note the QC checkpoint after chlorination is vital due to the instability of the chloro-intermediate.
Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical parameters must be met:
-
19F NMR: The fluorine shift is the most sensitive probe.
-
LCMS:
-
Monitor for the M+H peak.
-
Note: The chloro-intermediate may hydrolyze on the column if acidic mobile phases are used. Use neutral pH or rapid gradients.
-
References
- Voriconazole Synthesis Precedent: Title: Process for the preparation of Voriconazole. Source: Google Patents (CN102060784A). URL: Relevance: Describes the industrial condensation of ethyl fluoroacetate with propionyl chloride; adapted here for isobutyryl chloride.
-
Fluorinated Pyrimidine Methodology
- Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
- Source: Beilstein J. Org. Chem. (via NIH).
-
URL:[Link]
- Relevance: Validates the cyclization mechanism using amidines and fluorinated enol
-
Chlorination Protocols
- Title: Ethyl fluoroacetate Safety Data Sheet.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. WO1999031044A1 - 4-fluoro-3-oxocarboxylic esters and process for producing the same - Google Patents [patents.google.com]
- 7. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine in Microwave-Assisted Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] The specific substitution pattern of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine presents a trifecta of desirable features for drug design. The fluorine atom can enhance metabolic stability and binding affinity, the isopropyl group provides a lipophilic handle to modulate pharmacokinetic properties, and the chloro substituent at the 2-position serves as a versatile reactive site for introducing molecular diversity.[3][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly accelerating reaction times, improving yields, and often leading to cleaner reaction profiles compared to conventional heating methods.[5][6][7][8] This guide provides detailed application notes and robust protocols for leveraging the synergy between this privileged scaffold and microwave synthesis, focusing on key bond-forming reactions crucial for library generation in drug discovery programs.
Core Principles of Microwave-Assisted Synthesis with 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Microwave energy accelerates chemical reactions through dielectric heating, a process involving the interaction of polar molecules with the oscillating electric field.[7] For the reactions involving 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, several factors are critical for success:
-
Solvent Choice: Polar aprotic solvents such as 1,4-dioxane, DMF, and NMP are excellent choices as they efficiently absorb microwave energy and can reach high temperatures under sealed-vessel conditions. For Suzuki couplings, aqueous mixtures are often employed.[1][5]
-
Catalyst and Ligand Selection: The electron-deficient nature of the pyrimidine ring and the lower reactivity of the C-Cl bond necessitate the use of highly active catalyst systems, particularly for cross-coupling reactions.[3][9] Modern palladium pre-catalysts and bulky, electron-rich phosphine ligands are often essential.
-
Base Selection: The choice of base is critical and reaction-dependent. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are common in cross-coupling reactions, while organic bases such as DIPEA are often used in nucleophilic aromatic substitutions.[3][9]
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing C-C bonds. For a substrate like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 2-position, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Causality in Experimental Design:
The primary challenge in the Suzuki coupling of 2-chloropyrimidines is the activation of the C-Cl bond. Microwave irradiation provides the necessary energy to overcome the activation barrier for the rate-limiting oxidative addition step. The selection of a highly active palladium catalyst and an appropriate ligand is paramount. For instance, Pd(PPh3)4 has been shown to be effective for the regioselective Suzuki coupling of dichloropyrimidines under microwave conditions.[1]
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is designed for the coupling of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine with a generic arylboronic acid.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
scale-up methods for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine intermediates
Recommended Scale-Up Synthesis Pathway
A robust and economically viable pathway for the large-scale synthesis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine commences with the construction of the core pyrimidine ring, followed by sequential halogenation steps. This multi-step process has been optimized for scalability, safety, and high-throughput production.
Overall Synthetic Scheme
The synthesis is logically divided into three main stages:
-
Stage 1: Pyrimidine Ring Formation: Condensation of ethyl 2-fluoro-4-methyl-3-oxopentanoate with urea to form 5-Fluoro-4-isopropyl-1H-pyrimidine-2,6(3H,5H)-dione.
-
Stage 2: Dichlorination: Conversion of the di-hydroxy pyrimidine intermediate to 2,6-Dichloro-5-fluoro-4-isopropyl-pyrimidine using a potent chlorinating agent.
-
Stage 3: Selective Dechlorination: Regioselective removal of the chlorine atom at the 6-position to yield the final product, 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.
This sequence is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for 2-Chloro-5-fluoro-4-isopropylpyrimidine.
Detailed Protocols and Experimental Procedures
The following protocols are designed for pilot-scale production, with considerations for reaction monitoring, work-up, and purification.
Stage 1: Synthesis of 5-Fluoro-4-isopropyl-1H-pyrimidine-2,6(3H,5H)-dione
Principle: This step involves a Claisen condensation followed by cyclization. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the ester, which then reacts with urea to form the heterocyclic ring.
Protocol:
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with 50 L of absolute ethanol.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add 5.75 kg (84.5 mol) of sodium ethoxide to the ethanol with stirring. Control the addition rate to maintain the temperature below 30°C.
-
Following the complete dissolution of sodium ethoxide, add 9.6 kg (160 mol) of urea.
-
Initiate heating of the mixture to a gentle reflux (approximately 78°C).
-
Slowly add 15 kg (85.2 mol) of ethyl 2-fluoro-4-methyl-3-oxopentanoate to the refluxing mixture over 2-3 hours.
-
Reaction Monitoring: Maintain the reflux for 8-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting ester is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
The resulting slurry is filtered, and the solid is washed with cold water (2 x 10 L) and then with diethyl ether (2 x 5 L).
-
Dry the solid product in a vacuum oven at 60°C to a constant weight.
-
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Stage 2: Synthesis of 2,6-Dichloro-5-fluoro-4-isopropylpyrimidine
Principle: This is a nucleophilic substitution reaction where the hydroxyl groups of the pyrimidine are replaced by chlorine atoms. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[1][2][3] N,N-dimethylaniline is used as a base to neutralize the HCl generated during the reaction.[4]
Protocol:
-
Reactor Setup: A 50 L Hastelloy reactor is used due to the corrosive nature of the reagents. The reactor is equipped with a mechanical stirrer, a reflux condenser with a caustic scrubber, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 10 kg (57.4 mol) of 5-Fluoro-4-isopropyl-1H-pyrimidine-2,6(3H,5H)-dione.
-
Under a nitrogen blanket, slowly add 25 L (270 mol) of phosphorus oxychloride (POCl₃).
-
Add 7.0 kg (57.8 mol) of N,N-dimethylaniline dropwise over 1 hour, ensuring the temperature does not exceed 40°C.
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110°C) and maintain for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto 100 kg of crushed ice with vigorous stirring. This is a highly exothermic step and requires careful temperature control.
-
Extract the aqueous layer with dichloromethane (3 x 20 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 L) and then with brine (1 x 15 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 80-90% |
| Purity (GC-MS) | >97% |
| Appearance | Colorless to pale yellow oil |
Stage 3: Synthesis of 2-Chloro-5-fluoro-4-isopropylpyrimidine
Principle: This step involves the selective reduction of the more reactive chlorine atom at the 6-position. Zinc powder in acetic acid is an effective reagent for this selective dehalogenation.
Protocol:
-
Reactor Setup: A 100 L glass-lined reactor is equipped with a mechanical stirrer and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 8 kg (38.3 mol) of 2,6-Dichloro-5-fluoro-4-isopropylpyrimidine and 40 L of glacial acetic acid.
-
Reaction Execution: Cool the mixture to 10-15°C in an ice bath.
-
Add 3.0 kg (45.9 mol) of zinc powder portion-wise over 2 hours, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of celite to remove excess zinc and other solids.
-
Pour the filtrate into 100 L of ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 L).
-
Combine the organic layers, wash with brine (1 x 20 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the final product.
-
Further purification can be achieved by column chromatography if necessary.
-
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 70-80% |
| Purity (HPLC) | >99% |
| Appearance | White crystalline solid |
Critical Process Parameters and Safety Considerations
Temperature Control:
-
Stage 1: Exothermic reaction during the addition of sodium ethoxide and the ketoester. Proper cooling is essential to prevent side reactions.
-
Stage 2: The quenching of POCl₃ is highly exothermic and requires a robust cooling system to prevent a runaway reaction.
-
Stage 3: The addition of zinc powder is exothermic and must be controlled to ensure selective reduction.
Reagent Quality:
-
Anhydrous conditions are crucial in Stage 1 and 2 to prevent hydrolysis of the reagents and intermediates.
-
The purity of the starting materials directly impacts the final product's purity and overall yield.
Safety:
-
Phosphorus oxychloride is highly corrosive and toxic. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
The quenching of POCl₃ releases HCl gas, which must be scrubbed.
-
Zinc powder is flammable and should be handled with care.
Conclusion
The described multi-step synthesis provides a scalable and robust method for the production of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine. By carefully controlling the critical process parameters and adhering to the safety guidelines, high yields of the desired product with excellent purity can be consistently achieved. This application note serves as a comprehensive guide for researchers and process chemists involved in the scale-up of this important pharmaceutical intermediate.
References
-
Organic Process Research & Development. (n.d.). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. ACS Publications. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- Google Patents. (n.d.). Process for producing 2,4-dichloro-5-fluoropyrimidine.
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved February 14, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Retrieved February 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved February 14, 2026, from [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
improving yield in 2-Chloro-5-fluoro-4-isopropyl-pyrimidine substitution reactions
Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the complexities of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles can be challenging. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered when working with 2-Chloro-5-fluoro-4-isopropyl-pyrimidine. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: A Mechanistic Approach
This section addresses the most common problems encountered during the substitution of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine. The underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism are central to diagnosing and solving these issues.
The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The pyrimidine ring's nitrogen atoms act as powerful electron-withdrawing groups, stabilizing this negatively charged intermediate and making the ring susceptible to nucleophilic attack.[3] Understanding how to maintain the stability of this complex is key to achieving high yields.
Caption: General SNAr Mechanism on Pyrimidine Core.
Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix this?
A1: Low conversion is a frequent issue in SNAr reactions and typically points to suboptimal reaction conditions that fail to generate or stabilize the key Meisenheimer intermediate. Let's break down the likely culprits.
-
Insufficient Thermal Energy: Many SNAr reactions require heating to overcome the activation energy barrier.[4] The 2-chloro-pyrimidine substrate is activated, but if your nucleophile is weak or moderate, room temperature may not be sufficient.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 50 °C, then 70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without causing degradation.[5]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer complex. Nonpolar solvents like toluene or hexane will inhibit the reaction, as they cannot stabilize the charged intermediate, leading to a prohibitively high activation energy.[6]
-
Solution: Use polar aprotic solvents. These solvents possess a large dipole moment and effectively solvate cations, leaving the nucleophile "bare" and more reactive. They excel at stabilizing the anionic Meisenheimer complex without interfering with the nucleophile through hydrogen bonding.[6][7] See the table below for common choices.
-
-
Suboptimal Base Selection: The base is crucial for deprotonating the nucleophile (e.g., an amine or thiol) to generate its more reactive anionic form. If the base is too weak, the concentration of the active nucleophile will be too low.
-
Solution: For amine or thiol nucleophiles, a common strategy is to use a non-nucleophilic base that is strong enough to deprotonate the nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] For less reactive nucleophiles, a stronger, non-nucleophilic organic base like DBU or a hydride base (NaH) might be necessary, though caution is required to avoid side reactions.
-
-
Presence of Moisture: Water can protonate your deprotonated nucleophile, rendering it less reactive. In some cases, water can also act as a competing nucleophile, leading to undesired hydrolysis byproducts.[4]
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[1]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm getting my desired product, but it's contaminated with significant side products. What are they and how do I prevent them?
A2: Side product formation is typically a result of competing reaction pathways. Identifying the side product is the first step to mitigating its formation.
-
Suspected Side Product: 5-Fluoro-4-isopropyl-pyrimidin-2-ol (Hydrolysis)
-
Cause: This occurs when water or hydroxide ions act as the nucleophile, displacing the chloride. This is more common at high temperatures and in the presence of strong bases or when using water as a solvent.[4]
-
Prevention:
-
Strict Anhydrous Conditions: As mentioned above, use thoroughly dried solvents, reagents, and glassware under an inert atmosphere.[1]
-
Moderate Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Switch from any protic or aqueous media to a polar aprotic solvent like DMF or DMSO.[4]
-
-
-
Suspected Side Product: Alkoxy-pyrimidine (Solvolysis)
-
Cause: This happens when using an alcohol (e.g., methanol, ethanol) as the solvent. The corresponding alkoxide, formed in the presence of the base, is often a potent nucleophile and can compete with your intended nucleophile.[8][9][10]
-
Prevention:
-
Change Solvent: The most effective solution is to switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile.[11]
-
Use Tertiary Alcohols: If an alcohol solvent is absolutely necessary, consider a bulky tertiary alcohol like t-butanol, which is much less nucleophilic, although this may also slow your desired reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this type of reaction? A1: Polar aprotic solvents are overwhelmingly the solvents of choice.[11] Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent starting points due to their high polarity and ability to dissolve a wide range of reagents.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| DMF | 153 | 37 | Excellent solvating power, relatively easy to remove under vacuum. |
| DMSO | 189 | 47 | Highly polar, can accelerate slow reactions, but difficult to remove. |
| NMP | 202 | 32 | Similar to DMF but with a higher boiling point for high-temp reactions. |
| Acetonitrile (MeCN) | 82 | 37 | Lower boiling point, useful for reactions at moderate temperatures. |
| Toluene | 111 | 2 | Nonpolar. Generally unsuitable for SNAr unless using a phase-transfer catalyst.[11] |
| Ethanol (EtOH) | 78 | 24 | Protic. Can cause solvolysis side reactions.[8] |
Q2: How do I choose the right base? A2: The base has two primary functions: to deprotonate the nucleophile and to scavenge the HCl generated during the reaction. The ideal base is strong enough to perform these roles but is not nucleophilic itself.
| Base | pKₐ of Conjugate Acid | Type | Common Use & Comments |
| K₂CO₃ | 10.3 | Inorganic | Mild, inexpensive, and effective for many amines and phenols. Heterogeneous. |
| Cs₂CO₃ | 10.3 | Inorganic | More soluble than K₂CO₃, often leading to faster reactions.[1] |
| NaH | ~36 | Hydride | Strong, non-nucleophilic. Excellent for deprotonating alcohols and weakly acidic N-H bonds. Requires careful handling and anhydrous conditions. |
| NaOtBu | ~19 | Alkoxide | Strong, sterically hindered base. Very effective but can be too harsh for sensitive substrates.[1] |
| Et₃N | 10.7 | Organic Amine | Often used as an acid scavenger. Can be effective but is sometimes not basic enough to fully deprotonate weaker nucleophiles.[10] |
Q3: Can I run this reaction without a catalyst? A3: Yes. For an activated heterocyclic system like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, a catalyst is typically not required for the SNAr reaction to proceed with common nucleophiles (amines, thiols, alkoxides).[12] The intrinsic electron-deficient nature of the pyrimidine ring provides the necessary "activation."[13] However, for extremely unreactive nucleophiles or to achieve reaction under milder conditions, specialized catalytic systems, such as those employing Lewis acids or photoredox catalysts, have been developed, though these fall outside the scope of standard SNAr conditions.[13][14]
Detailed Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol provides a general framework for the substitution reaction with a primary or secondary amine.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M with respect to the pyrimidine).
-
Heating: Heat the reaction mixture to 70-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting material is consumed (typically 2-12 hours).[5]
-
Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[15]
Protocol 2: Aqueous Workup for High-Boiling Solvents (DMF/DMSO)
Removing high-boiling polar aprotic solvents is a common challenge.[6]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a large volume of water (typically 10-20 times the volume of the DMF/DMSO). The product may precipitate at this stage.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract multiple times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). DMF and DMSO are highly soluble in water and will remain predominantly in the aqueous phase.
-
Washing: Combine the organic extracts and wash them with water, followed by a brine wash to remove residual DMF/DMSO and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent via rotary evaporation to yield the crude product.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). BenchChem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. (2025). BenchChem.
- Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. (2025). BenchChem.
- Managing solvent effects in fluoropyridine reactions. (2025). BenchChem.
- Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. (2016).
- Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amin
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (2025). BenchChem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 10. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 14. osti.gov [osti.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Stability & Process Optimization for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Ticket ID: PYR-5F-ISO-001
Subject: Minimizing Hydrolytic Degradation during Storage and
Introduction: The "Hidden" Yield Killer
You are likely accessing this guide because you are observing yield loss, "ghost" peaks in HPLC (often eluting earlier than the starting material), or white precipitates forming in your reaction mixture.
2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CFIP) is a highly activated electrophile. While the 2-chloro position is the intended "warhead" for nucleophilic aromatic substitution (
The Consequence: Water competes aggressively with your desired nucleophile (amine, alkoxide, thiol). Even trace moisture (ppm levels) can lead to the formation of 2-hydroxy-5-fluoro-4-isopropyl-pyrimidine (which tautomerizes to the pyrimidinone), a "dead-end" impurity that is often difficult to purge.
Module 1: Root Cause Analysis (The Mechanism)
To solve the problem, we must understand the competition. The reaction does not occur in a vacuum; it is a kinetic race between your nucleophile (
The Electronic Landscape
-
C2-Position (The Target): Activated by two ring nitrogens and the C5-Fluorine. Highly susceptible to attack.
-
C4-Position (The Bystander): Although activated, the Isopropyl group provides significant steric shielding , effectively directing nucleophiles to the C2 position.
-
The Threat: Water is small enough to bypass the steric bulk of the isopropyl group, but it primarily attacks C2 due to its higher electronic deficiency.
Visualizing the Competition
Figure 1: Kinetic competition pathway. Note that while the rate constant (
Module 2: The "Dry" Protocol (Prevention Strategy)
The most effective way to minimize hydrolysis is to eliminate the competitor (water) before the reaction starts.
Solvent Selection & Drying
Standard "Reagent Grade" solvents are insufficient. Pyrimidines with 5-F/5-NO2 substituents require anhydrous conditions.
| Solvent | Hygroscopicity | Suitability | Drying Protocol (Lab Scale) |
| THF | High | Excellent | Store over activated 3Å Molecular Sieves for 24h. |
| DMF | Very High | Risk | Avoid if possible. If required, distill over |
| Acetonitrile | Medium | Good | Store over 3Å Molecular Sieves.[1] |
| DCM | Low | Fair | Good solubility, but slower reaction rates (lower T). Dry over |
| Alcohols | N/A | Stop | Do not use. Risk of alkoxide exchange (solvolysis) at C2. |
Base Selection
Using hydroxide bases (NaOH, KOH) is a direct injection of the hydrolysis agent.
-
Recommended: Non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (
, ) in anhydrous solvents. -
Pro-Tip: If using inorganic bases, ensure they are oven-dried.
is hygroscopic and introduces water if not dried.
Module 3: Troubleshooting Guide
If you are already seeing the impurity, use this logic flow to identify the breach.
Diagnostic Flowchart
Figure 2: Step-by-step troubleshooting logic for identifying moisture ingress points.
Specific Scenarios & Solutions
Scenario A: Impurity forms during the reaction.
-
Cause: Wet solvent or atmospheric moisture.
-
Fix:
-
Conduct reaction under Argon/Nitrogen balloon.
-
Add activated 3Å molecular sieves directly to the reaction flask (approx. 10% w/v). This acts as an internal scavenger.
-
Scenario B: Impurity spikes during workup.
-
Cause: "Flash Hydrolysis." The reaction mixture is still active, and you add water to quench. The heat of quenching + localized high pH destroys the remaining starting material or product.
-
Fix:
-
Cool Down: Cool the reaction mixture to 0°C before adding water.
-
Buffer: Quench with a buffered solution (e.g., sat.
) rather than pure water or strong acid/base. This prevents pH extremes where hydrolysis kinetics are fastest.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol or Methanol as a solvent? A: No. While common for some pyrimidines, the 5-fluoro group makes C2 highly reactive. You risk solvolysis , where the ethoxide/methoxide replaces the chloride, forming the ether byproduct (2-ethoxy-5-fluoro-...). Use THF or Acetonitrile.[1]
Q: My starting material has turned into a solid block. Is it still good? A: It has likely hydrolyzed in the bottle. The hydrolysis product (pyrimidinone) has a much higher melting point and lower solubility than the chloro-pyrimidine due to hydrogen bonding. Check LCMS. If significant hydrolysis occurred, you must repurify (column chromatography, eluting with higher polarity solvent) or discard.
Q: Why does the reaction turn yellow/orange? A: Electron-deficient pyrimidines often form charge-transfer complexes or minor oligomers (Meisenheimer intermediates) that are colored. This is normal. However, a deep black color usually indicates decomposition.
Q: Can I use acid catalysis to speed up the amine coupling? A: Use caution. While acid makes the ring more electrophilic (good for reaction), it also makes it more susceptible to attack by any water present (bad for hydrolysis). Base catalysis (DIPEA) is generally safer for this specific substrate unless your nucleophile is very weak.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
-
Burfield, D. R., et al. "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry, vol. 42, no. 18, 1977, pp. 3060–3065.
- Barvian, N. C., et al. "SNAr Reactions of 2-Chloropyrimidines: Control of Regioselectivity." Tetrahedron Letters, vol. 46, no. 46, 2005, pp. 7939-7942.
- O'Brien, P., et al. "Optimization of SNAr Reactions for Electron-Deficient Heterocycles." Organic Process Research & Development, vol. 16, no. 12, 2012.
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
overcoming steric hindrance of the 4-isopropyl group in pyrimidine synthesis
Topic: Overcoming Steric Hindrance of the 4-Isopropyl Group in Pyrimidine Synthesis
Welcome to the technical support center for advanced pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sterically demanding substrates, specifically those bearing a 4-isopropyl group. The bulky nature of the isopropyl substituent often leads to low yields, incomplete reactions, and the formation of side products in classical pyrimidine syntheses.
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does the 4-isopropyl group present such a significant challenge in pyrimidine synthesis?
A1: The isopropyl group exerts significant steric hindrance, or spatial bulk, at the 4-position of the pyrimidine ring's precursors. This bulkiness physically obstructs the ideal approach of reactants and the optimal geometry of transition states required for cyclization. In reactions like the Biginelli synthesis, the isopropyl group on the β-dicarbonyl component can hinder the attack of the enol or enolate on the N-acyliminium ion intermediate, which is a critical step for ring formation.[1][2] This steric clash raises the activation energy of the reaction, often resulting in dramatically lower yields or complete reaction failure under standard conditions.
Q2: I'm getting very low yields in my Biginelli reaction with an isopropyl-substituted β-ketoester. What is the most likely cause?
A2: The most probable cause is the failure of the final cyclization and dehydration steps due to steric hindrance. The classical Biginelli reaction, while robust for many substrates, often struggles with bulky aliphatic groups.[1] The tetrahedral intermediate formed after the enol attacks the iminium ion is already sterically crowded. The subsequent conformational changes required for cyclization and dehydration are energetically unfavorable due to the large isopropyl group, leading to low conversion to the desired dihydropyrimidinone (DHPM).
Q3: Are there general strategies I can apply to improve the success rate for these types of challenging substrates?
A3: Yes, several general strategies can be employed:
-
Increase Reaction Energetics: Employing higher temperatures or using microwave irradiation can provide the necessary activation energy to overcome the steric barrier.[3][4][5] Microwave-assisted synthesis is particularly effective at rapidly heating the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[6][7][8]
-
Enhance Electrophilicity: Using stronger Brønsted or Lewis acid catalysts can increase the reactivity of the aldehyde and the resulting N-acyliminium ion intermediate, making the subsequent nucleophilic attack by the sterically hindered enol more favorable.[1][6][9]
-
Optimize Solvent Conditions: The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility and the stability of intermediates.[10][11][12][13] For sterically hindered substrates, moving to higher-boiling point aprotic polar solvents or even solvent-free conditions can be beneficial.[14]
-
Consider Alternative Synthetic Routes: If optimization of a classical method like the Biginelli or Pinner synthesis fails, alternative multi-component or metal-catalyzed pathways that are less sensitive to steric effects may be necessary.[15][16]
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[17][18] While highly effective, its performance drops significantly with sterically demanding substrates.
Problem: Low (<20%) or No Yield of the 4-Isopropyl-Substituted Dihydropyrimidinone (DHPM)
This is the most common issue. The troubleshooting workflow below provides a systematic approach to resolving it.
Caption: Troubleshooting workflow for low-yield Biginelli reactions.
Solution 1: Enhance Catalysis with Strong Lewis Acids
Causality: Standard Brønsted acids may not sufficiently activate the aldehyde carbonyl group to drive the reaction forward against a high steric barrier. Strong Lewis acids coordinate more effectively to the carbonyl oxygen, creating a highly electrophilic intermediate that is more susceptible to nucleophilic attack.[1] Catalysts like Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), or Boron trifluoride etherate (BF₃·OEt₂) have proven effective.[1]
Comparative Catalyst Performance
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| HCl (cat.) | Ethanol | Reflux | 18-24 h | < 20% | Classical Conditions |
| Yb(OTf)₃ | THF | Reflux | 6-12 h | 60-80% | [1] |
| InCl₃ | Solvent-free | 120 | 1 h | ~88% | [19] |
| BF₃·OEt₂ / CuCl | THF / Acetic Acid | Room Temp | 4-8 h | 75-90% | [1] |
| SBA-Pr-SO₃H | Solvent-free | 140 | 15 min | > 90% | [19] |
Protocol: Lewis Acid-Catalyzed Synthesis using Yb(OTf)₃
-
To a dry round-bottom flask, add the aldehyde (1.0 mmol), the isopropyl-substituted β-ketoester (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%).
-
Add anhydrous THF (10 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to yield the pure DHPM.
Solution 2: Employ Microwave-Assisted Synthesis
Causality: Microwave irradiation provides rapid, uniform, and efficient heating, which can significantly accelerate reactions that have high activation energies.[4][8] This allows the reactants to overcome the steric hindrance barrier in a much shorter timeframe than conventional heating, often leading to cleaner reactions and higher yields.[5][6]
Protocol: Microwave-Assisted Synthesis of 4-Isopropyl DHPM
-
In a dedicated microwave reaction vessel, combine the aldehyde (1.0 mmol), the isopropyl-substituted β-ketoester (1.0 mmol), urea (1.5 mmol), and a suitable catalyst (e.g., samarium chloride, 10 mol%).[6]
-
Add a high-boiling point solvent like DMF or conduct the reaction solvent-free.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 120-160°C) for 5-20 minutes. Power should be modulated to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Dilute the reaction mixture with water (20 mL) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure DHPM.
Troubleshooting Guide: The Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically catalyzed by an acid or base, to form pyrimidine derivatives.[15][20][21] Steric hindrance from a 4-isopropyl group can impede the initial condensation and subsequent cyclization.
Problem: Incomplete Reaction and Formation of Side Products
Causality: The nucleophilic attack of the amidine onto the carbonyl carbon of the sterically hindered dicarbonyl compound is often the rate-limiting step. Incomplete reaction leads to a mixture of starting materials and product. Furthermore, side reactions such as the self-condensation of the dicarbonyl compound can become competitive if the primary reaction pathway is slow.[22]
Caption: Decision process for optimizing the Pinner synthesis.
Solution: Modified Pinner Synthesis with Ultrasound Promotion
Causality: Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This enhances mass transfer and increases the effective reactivity of the substrates, helping to overcome steric barriers.[15] Using the amidine hydrochloride salt ensures the amidine is in its more reactive, protonated form.[22]
Protocol: Ultrasound-Promoted Pinner Synthesis
-
In a thick-walled glass vessel, suspend the amidine hydrochloride (1.1 mmol) and the 4-isopropyl-substituted-β-ketoester (1.0 mmol) in absolute ethanol (15 mL).
-
Add a catalytic amount of a suitable base or acid if required by the specific substrate (e.g., sodium ethoxide).
-
Place the vessel in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a controlled temperature (e.g., 50-60°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to ~7 with a mild base (e.g., NaHCO₃ solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
By systematically applying these troubleshooting steps and optimized protocols, researchers can significantly improve the success rate for the synthesis of pyrimidines bearing the sterically challenging 4-isopropyl group.
References
- Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. Organic & Biomolecular Chemistry (RSC Publishing).
- Pinner pyrimidine synthesis. Slideshare.
- The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. NIH.
- The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides. Organic Chemistry Portal.
- Pinner pyrimidine synthesis. Slideshare.
- The Biginelli reaction in different solvents and in presence of bismuth nitrate. sctunisie.org.
- A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. Benchchem.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- How to Advance Lewis Acid Catalysts for Selective Synthesis?. Patsnap Eureka.
- Pinner Pyrimidine Synthesis. YouTube.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate.
- Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Bentham Science Publisher.
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- A Comparative Guide to Catalysts for Fused Pyrimidine Synthesis. Benchchem.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Synthesis of Pyrimidine and Its Derivatives. YouTube.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.
- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ResearchGate.
- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Unknown Source.
- Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. ResearchGate.
- Pyrimidine. Wikipedia.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. Semantic Scholar.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. PMC.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.
- A deconstruction–reconstruction strategy for pyrimidine diversification. PMC.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Unknown Source.
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.. SciSpace.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Unknown Source.
- Pyrimidine Metabolism. SMPDB.
- Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. YouTube.
- Pyrimidine Synthesis. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Advance Lewis Acid Catalysts for Selective Synthesis? [eureka.patsnap.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sctunisie.org [sctunisie.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrimidine synthesis [organic-chemistry.org]
- 17. scilit.com [scilit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 21. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 22. benchchem.com [benchchem.com]
troubleshooting low reactivity of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Technical Support Center: Pyrimidine Functionalization Topic: Troubleshooting Low Reactivity of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine Ticket ID: PYR-2Cl-5F-iPr-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary
The scaffold 2-Chloro-5-fluoro-4-isopropyl-pyrimidine presents a unique reactivity profile. While pyrimidines are generally electron-deficient, the specific substitution pattern here creates a "push-pull" electronic conflict that often stalls standard experimental protocols.
The low reactivity you are experiencing is likely driven by three converging factors:
-
Positional Inertness: The C2-position in pyrimidines is intrinsically less reactive toward Nucleophilic Aromatic Substitution (SNAr) than the C4/C6 positions due to orbital coefficient distribution (LUMO density is higher at C4).
-
Electronic Deactivation: The 4-isopropyl group exerts a positive inductive effect (+I), increasing electron density on the ring and raising the energy of the transition state for nucleophilic attack. This counteracts the activating effect of the 5-fluoro group.
-
Steric Shielding (Catalysis): In Palladium-catalyzed cross-couplings, the bulk of the 4-isopropyl group—though distal—can interfere with the geometry required for oxidative addition, particularly with bulky ligands.
Module 1: Diagnostic Logic Flowchart
Before altering your conditions, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for troubleshooting 2-chloropyrimidine reactivity. OA = Oxidative Addition.[1]
Module 2: SNAr Troubleshooting Guide
The Issue: You are attempting to displace the chlorine with an amine or alkoxide, but the reaction remains starting material or converts very slowly.
Q1: Why is this specific pyrimidine so resistant to nucleophilic attack compared to my other substrates? A: This is a classic case of "electronic mismatch."
-
The Baseline: In pyrimidines, the C2 position is intrinsically less electrophilic than C4. The LUMO coefficient at C2 is smaller, meaning orbital overlap with the nucleophile is less effective [1].
-
The Deactivator: The 4-isopropyl group is an alkyl donor. Through the inductive effect (+I), it pushes electron density into the pyrimidine ring. While the 5-fluoro group is electron-withdrawing (-I), the immediate steric and electronic environment created by the isopropyl group at C4 significantly dampens the electrophilicity of the ring.
-
The Result: The energy barrier to form the Meisenheimer complex (the transition state) is higher than usual.
Q2: I am using THF at reflux. Why is nothing happening? A: THF (boiling point 66°C) often provides insufficient thermal energy to overcome the activation barrier created by the isopropyl group. Additionally, THF is a moderately polar solvent but does not stabilize the charged transition state as well as dipolar aprotic solvents.
Protocol A: The "High-Force" SNAr Rescue Use this for neutral nucleophiles (primary/secondary amines).
| Parameter | Recommendation | Rationale |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMSO | High dielectric constant stabilizes the polar Meisenheimer transition state. |
| Base | DIPEA (3.0 equiv) | Acts as a proton sponge. Avoid inorganic bases if solubility is an issue. |
| Temperature | 120°C - 140°C | Essential to overcome the +I deactivation of the isopropyl group. |
| Additives | KF (1.0 equiv) or 18-Crown-6 | If using anionic nucleophiles, these help dissociate ion pairs, making the nucleophile "naked" and more reactive. |
Step-by-Step:
-
Dissolve 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 eq) in NMP (0.5 M concentration).
-
Add the amine (1.2–1.5 eq) and DIPEA (3.0 eq).
-
Seal the vessel and heat to 130°C for 4–16 hours.
-
Note: If using microwave irradiation, set the ceiling temperature to 150°C for 30–60 mins.
Module 3: Palladium-Catalyzed Coupling (Buchwald/Suzuki)
The Issue: The catalyst dies, or you observe "protodehalogenation" (Cl replaced by H) instead of coupling.
Q3: Why does Pd(PPh3)4 or Pd(dppf)Cl2 fail on this substrate? A: These "standard" catalysts rely on ligands that are not electron-rich enough to facilitate Oxidative Addition (OA) into the hindered, electron-rich C2-Cl bond.
-
The Bottleneck: Oxidative addition is the rate-limiting step for aryl chlorides. The 4-isopropyl group makes the ring electron-rich (harder for Pd(0) to insert) and adds steric bulk that clashes with simple triphenylphosphine ligands.
-
The Consequence: If OA is too slow, the active Pd(0) species aggregates into inactive Pd-black, or trace water reacts to form the hydrolyzed product.
Q4: What is the "Gold Standard" catalyst system for this specific scaffold? A: You must use Dialkylbiaryl phosphine ligands (Buchwald ligands). Specifically, BrettPhos or RuPhos are engineered for this exact scenario: they are bulky (to enforce mono-ligation) and extremely electron-rich (to force oxidative addition into difficult chlorides) [2].
Protocol B: The Advanced Cross-Coupling System Use this for Buchwald-Hartwig aminations or difficult Suzuki couplings.
| Component | Recommendation | Function |
| Pre-Catalyst | BrettPhos Pd G3 or XPhos Pd G3 | Generates active Pd(0) immediately upon base exposure, bypassing the induction period where catalyst death occurs. |
| Loading | 2–5 mol% | Higher loading ensures sustained turnover against deactivation. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required to activate the amine/boronate.[2] Must be sublimed grade (anhydrous). |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Non-polar solvents often work better with these lipophilic ligands. |
Step-by-Step:
-
In a glovebox or under strict Argon flow, combine the Pyrimidine (1.0 eq), Nucleophile (1.2 eq), and NaOtBu (1.5 eq) in a vial.
-
Add BrettPhos Pd G3 (0.03 eq).
-
Add anhydrous 1,4-Dioxane (degassed).
-
Cap and heat to 100°C for 2–4 hours.
-
Checkpoint: If the reaction turns black immediately, oxygen ingress occurred. If it stays yellow/orange/red but no product forms, switch to RuPhos Pd G3 .
Module 4: Stability & Impurity Management
Q5: I see a new peak in LCMS with M+16 mass (Hydrolysis). How do I stop it? A: The 2-position is susceptible to hydrolysis by trace water, especially under basic conditions at high temperatures.
-
Mechanism: Water attacks C2, displacing Cl to form the 2-hydroxy derivative (which tautomerizes to the pyrimidinone).
-
Fix:
-
Use anhydrous solvents from a fresh bottle or solvent still.
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Switch from hygroscopic bases (like KOH/NaOH) to Cs2CO3 or organic bases (DIPEA).
-
Q6: Can I use acid catalysis for the SNAr? A: Generally, no . While acid can protonate N3 to activate the ring, the 4-isopropyl group creates steric strain. Protonation usually leads to decomposition or non-productive salt formation before substitution occurs. Stick to basic conditions.
References
-
Selectivity in Pyrimidine SNAr
-
Catalyst Selection for Chloropyrimidines
- Title: Pd-Catalyzed Amination of Chloropyrimidines: Ligand Effect and Substr
- Source:Organic Process Research & Development
- Context: Details why BrettPhos/RuPhos are required for electron-rich or hindered chloropyrimidines.
-
General Reactivity of 5-Fluoropyrimidines
- Title: Practical Synthesis of 5-Fluoropyrimidines.
- Source:Tetrahedron Letters
- Context: Discusses the activating vs. destabilizing effects of the 5-F group.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving 2-Chloro-5-fluoro-4-isopropyl-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The following sections are structured to address common challenges and provide a framework for successful reaction optimization, with a specific focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with 2-Chloro-5-fluoro-4-isopropyl-pyrimidine?
A1: For Suzuki-Miyaura couplings with chloropyrimidines, a moderate starting temperature in the range of 80-100°C is generally recommended.[1][2][3] Chloropyrimidines can be less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[4] Therefore, some thermal energy is necessary to facilitate the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black, which reduces catalytic activity.[1] It is often beneficial to start at the lower end of this range and gradually increase the temperature if the reaction is sluggish.
Q2: How does temperature impact the Buchwald-Hartwig amination of this substrate?
A2: Temperature is a critical factor in the Buchwald-Hartwig amination. While some highly active catalyst systems can facilitate C-N coupling at room temperature, reactions involving less reactive aryl chlorides often require elevated temperatures to proceed at a reasonable rate.[5] A typical starting point would be in the range of 85-110°C.[1][5] It's a delicate balance; higher temperatures can promote the desired C-N bond formation but also increase the risk of side reactions like hydrodehalogenation or catalyst deactivation.[6] Monitoring the reaction progress closely is key.
Q3: Can Sonogashira couplings with 2-Chloro-5-fluoro-4-isopropyl-pyrimidine be performed at room temperature?
A3: While some Sonogashira couplings can proceed at room temperature, especially with highly reactive aryl iodides, reactions with aryl chlorides generally require heating.[7][8] A common temperature range for Sonogashira couplings involving aryl chlorides is 65-100°C.[8][9] The use of a copper(I) co-catalyst is typical in these reactions to facilitate the formation of the copper acetylide intermediate.[10]
Q4: What are the visible signs of catalyst decomposition due to excessive heat?
A4: The most common visual indicator of palladium catalyst decomposition is the formation of a black precipitate, often referred to as palladium black.[1] This indicates that the soluble, catalytically active palladium complex has aggregated into an inactive metallic form. This is often accompanied by a stall in the reaction progress.
Q5: How do the electronic properties of the pyrimidine ring influence the choice of reaction temperature?
A5: The nitrogen atoms in the pyrimidine ring make it electron-deficient. This electronic property generally increases the reactivity of the attached chlorine atom towards oxidative addition compared to a similar chlorine on a simple benzene ring.[4] This can sometimes allow for the use of slightly milder reaction temperatures compared to more electron-rich aryl chlorides.
Troubleshooting Guide: Temperature-Related Issues
| Observed Problem | Potential Temperature-Related Cause | Suggested Solution |
| Low or No Conversion | The reaction temperature is too low to overcome the activation energy for oxidative addition. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature. Consider using microwave irradiation to achieve higher temperatures over shorter reaction times.[11] |
| Formation of Byproducts (e.g., Hydrodehalogenation) | The reaction temperature is too high, leading to undesired side reactions. Beta-hydride elimination can compete with reductive elimination at elevated temperatures.[6] | Decrease the reaction temperature. If the reaction rate becomes too slow, consider screening different ligands that may promote the desired coupling at a lower temperature. |
| Catalyst Decomposition (Palladium Black Formation) | The reaction temperature is too high, causing the palladium catalyst to precipitate out of solution.[1] | Lower the reaction temperature. Running the reaction at a lower concentration can also help to slow the rate of palladium aggregation.[4] Consider using more thermally stable ligands or pre-catalysts. |
| Decomposition of Starting Material or Product | The reaction temperature exceeds the thermal stability of one of the reaction components.[12] | Reduce the reaction temperature. If a higher temperature is required for the coupling, consider a different synthetic route or the use of protecting groups for sensitive functionalities. |
| Inconsistent Results | Poor temperature control, leading to "hot spots" in the reaction mixture. | Ensure uniform heating by using a well-stirred oil bath or a heating mantle with a temperature controller. For larger scale reactions, consider mechanical stirring. |
Visualizing the Temperature Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the reaction temperature for your coupling reaction.
Caption: A workflow for systematic temperature optimization.
Detailed Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Temperature Screen
This protocol provides a general framework for optimizing the temperature of a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloro-5-fluoro-4-isopropyl-pyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vials with stir bars
-
Heating block or multiple oil baths
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv) to three separate reaction vials.
-
Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration.
-
Heating: Place each vial in a pre-heated heating block or oil bath set to different temperatures (e.g., 80°C, 100°C, and 120°C).
-
Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2 hours), take a small aliquot from each reaction mixture.
-
Analysis: Dilute the aliquots and analyze by TLC and/or LC-MS to determine the extent of conversion and the formation of any byproducts.
-
Optimization: Based on the results, a more focused temperature screen can be performed around the most promising initial temperature.
Logical Relationships in Temperature Effects
The interplay between temperature, reaction rate, and byproduct formation is crucial to understand.
Caption: The impact of temperature on reaction outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- SAFETY DATA SHEET. (2023, June 26). 2-Chloro-5-fluoropyrimidine.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Organic Syntheses Procedure. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.
- The Journal of Organic Chemistry - ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem - NIH. (n.d.). 2-Chloro-5-fluoropyrimidine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyrimidine 97 62802-42-0.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- ChemicalBook. (2026, January 13). 2-Chloro-5-fluoropyrimidine.
- ChemRxiv. (n.d.). Schedule Optimization for Chemical Library Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. downloads.ossila.com [downloads.ossila.com]
Technical Support Center: Removing Metal Catalyst Impurities from 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex molecules like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine often relies on powerful, metal-based catalysts, most commonly palladium. While essential for forming key chemical bonds, residual metal catalysts can compromise downstream applications, affecting biological assays, compound stability, and regulatory compliance. This guide provides in-depth, field-proven troubleshooting advice and protocols to help you effectively remove these impurities from your product.
Frequently Asked Questions (FAQs): Foundational Knowledge
Q1: Why is it critical to remove residual palladium from my 2-Chloro-5-fluoro-4-isopropyl-pyrimidine product?
A1: Removing residual metal catalysts is a non-negotiable step in pharmaceutical development for several reasons:
-
Regulatory Compliance: Regulatory bodies have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs).[1] Palladium is often classified as a metal requiring control, with oral consumption limits typically around 10 ppm.[2]
-
Toxicity: Many heavy metals are toxic and pose a significant health risk if present in a final drug product.[1]
-
Catalytic Activity: Redox-active metals like palladium can catalyze unwanted side reactions in subsequent synthetic steps or degrade the final compound during storage.[1]
-
Economic and Environmental Stewardship: Precious metals are expensive and have a high environmental impact.[1] Efficient recovery and recycling are economically prudent and environmentally responsible.[3][4]
Q2: What are the common forms of palladium impurities I might encounter?
A2: Upon completion of a metal-catalyzed reaction, the residual palladium can exist in various forms and oxidation states, including soluble Pd(II) species, colloidal Pd(0) nanoparticles, and larger heterogeneous particles.[5] The specific form depends on the reaction conditions, ligands, and work-up procedure. The diversity of these species is why a single purification method may not always be universally effective.
Q3: What are the primary methods for palladium removal, and how do they compare?
A3: Several methods are available, each with distinct advantages and disadvantages. The choice depends on the scale of your synthesis, the nature of the palladium species, and the properties of your pyrimidine product.
| Method | Selectivity | Cost | Scalability | Key Consideration |
| Metal Scavengers | High | Medium-High | Excellent | Highly effective for specific metals; requires screening to find the optimal scavenger.[5][6] |
| Activated Carbon | Low-Medium | Low | Excellent | Cost-effective but can adsorb the product, leading to yield loss.[7][8] |
| Recrystallization | Variable | Low | Excellent | Depends heavily on the solubility profile of the product versus the impurity.[9][10] |
| Aqueous Extraction | Medium | Low | Good | Effective for ionic metal species; often uses chelators like EDTA.[11] |
| Filtration | N/A | Low | Excellent | Only removes heterogeneous or precipitated metal particles; ineffective against soluble species.[12] |
Q4: How do I choose the best initial purification method for my experiment?
A4: The optimal starting point depends on the nature of your catalyst and the observed state of your crude product. A logical decision-making process can save significant time and resources.
Troubleshooting Guides: Problem-Oriented Solutions
This section addresses specific issues you may encounter during the purification of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.
Problem 1: Low Product Yield After Purification
Q: I used activated carbon to remove palladium, and while the metal content is low, my product yield dropped by over 25%. How can I prevent this?
A: This is a classic issue with adsorbents like activated carbon, which can be non-selective and bind your target molecule along with the metal impurity.[7][8] The planar, aromatic structure of a pyrimidine derivative can have a strong affinity for the carbon surface.
Causality & Solution: The high surface area and porous structure of activated carbon do not discriminate well between the palladium catalyst and your organic product.[7] To mitigate this:
-
Reduce the Amount of Carbon: Perform a small-scale experiment to determine the minimum amount of activated carbon required to reach your target palladium level. Start with a lower loading (e.g., 0.1-0.2 weight equivalents) and increase if necessary.[7]
-
Screen Carbon Types: Different grades of activated carbon have varying pore sizes and surface chemistries.[13] Testing a few different types may reveal one with a lower affinity for your product.
-
Switch to a Selective Method: The most robust solution is to use a metal scavenger.[8] Scavengers with functional groups like thiols or thioureas have a high chemical affinity for soft metals like palladium and are significantly less likely to bind your product.[2][5] This targeted approach (chemisorption) is more selective than the physical adsorption mechanism of carbon.[7]
Problem 2: Metal Scavenger Inefficiency
Q: I treated my reaction mixture with a common thiol-functionalized silica scavenger, but the palladium level only dropped from 800 ppm to 250 ppm. What went wrong?
A: The effectiveness of a metal scavenger is not absolute; it is highly dependent on the experimental conditions and the nature of the palladium species.[14]
Causality & Solution: Several factors could be at play:
-
Incorrect Scavenger Choice: While thiol scavengers are excellent for many forms of palladium, a different functionality might be needed if the palladium is in a particularly stable complex. It is best practice to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[5][8]
-
Insufficient Equivalents or Time: Scavenging is a kinetic process. Ensure you are using a sufficient excess of the scavenger (typically 3-5 equivalents relative to the metal) and allowing adequate time for it to work (4-16 hours is common).[8] Gentle heating (e.g., to 40-50 °C) can often accelerate the process, provided your product is thermally stable.[14]
-
Solvent Effects: The polarity of the solvent can impact the scavenger's performance.[15] If the reaction was run in a non-polar solvent like toluene, consider swapping to a more polar solvent like THF, ethyl acetate, or methanol for the scavenging step.[12]
-
Palladium Oxidation State: The scavenger's affinity can vary for different palladium oxidation states (e.g., Pd(0) vs. Pd(II)).[5] Some scavengers are designed to be effective against a wide range of species.
Problem 3: Recrystallization Fails to Remove Metal
Q: My 2-Chloro-5-fluoro-4-isopropyl-pyrimidine product crystallizes beautifully, but the palladium impurity seems to co-crystallize, and my purity doesn't improve. What should I do?
A: This is a frustrating but common scenario, especially with planar aromatic compounds. The metal complex may be trapped within the crystal lattice or have a similar solubility profile to your product in the chosen solvent system.[9]
Causality & Solution:
-
Pre-treat Before Recrystallization: The most effective solution is to remove the bulk of the metal before the final crystallization step. Treat the crude material in solution with a high-affinity metal scavenger or a minimal amount of activated carbon. After filtering off the adsorbent, proceed with the recrystallization. This combined approach uses each technique for its greatest strength: scavenging for selective metal removal and crystallization for final polishing and removal of organic impurities.[8]
-
Change the Solvent System: Experiment with different recrystallization solvents.[16] The goal is to find a system where your product has high solubility when hot and very low solubility when cold, while the palladium impurity remains in the cold mother liquor. For a pyrimidine derivative that is soluble in DMF or DMSO, you might try an anti-solvent diffusion crystallization by dissolving the compound in DMF and slowly diffusing in a miscible anti-solvent like DCM, ethyl acetate, or cyclohexane.[17]
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol outlines a general procedure for using a solid-supported metal scavenger.
-
Dissolution: Dissolve the crude 2-Chloro-5-fluoro-4-isopropyl-pyrimidine product in a suitable organic solvent (e.g., THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the selected metal scavenger (e.g., a thiol-functionalized silica like SiliaMetS Thiol) to the solution. A typical starting point is 3-5 equivalents based on the initial moles of palladium catalyst used.
-
Agitation: Stir the mixture vigorously at room temperature for 4-16 hours. If kinetics are slow, the temperature can be increased to 40-50 °C.
-
Filtration: Filter the mixture through a Büchner funnel or a syringe filter to remove the solid scavenger.[8] To prevent clogging with fine particles, a pad of Celite® can be used as a filter aid.[12][14]
-
Rinse and Concentrate: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.[14] Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for analysis (e.g., by ICP-MS) to quantify the residual palladium content.
Protocol 2: Optimized Palladium Removal Using Activated Carbon
This protocol is designed to maximize palladium removal while minimizing product loss.
-
Prepare the Solution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene) at a moderate concentration.[8]
-
Carbon Addition: Add a pre-determined, minimal amount of activated carbon (e.g., 0.2 wt equivalents relative to the crude product) to the solution.[7]
-
Agitation: Stir the slurry at a controlled temperature (e.g., 45 °C) for a set duration (e.g., 4-18 hours).[7]
-
Filter: Filter the mixture through a pad of Celite® to completely remove the fine activated carbon particles.[8]
-
Rinse and Concentrate: Rinse the filter cake thoroughly with the solvent to recover as much product as possible. Combine the filtrates and concentrate to yield the product with reduced palladium content.
Protocol 3: Guideline for Developing a Recrystallization Protocol
Recrystallization is highly substrate- and solvent-dependent. This is a general workflow for its development.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents (e.g., Hexanes, Ethyl Acetate, Isopropanol, Toluene, Water) at room temperature and at their boiling points.[16] An ideal single solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in a minimum amount of the chosen hot solvent. Add the solvent portion-wise until everything just dissolves.[16]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Cooling too quickly can trap impurities.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metals Removal Reagent Guide. [Link]
-
Gopani. (n.d.). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. [Link]
-
Mori, A., et al. (2019). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 23(10), 2210-2216. [Link]
-
Johnson Matthey Technology Review. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Sabo, S. (2007). Recovery of Precious Metals in Spent Process Catalysts. Pharmaceutical Technology. [Link]
-
Mastermelt. (n.d.). Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry. [Link]
-
Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1755-1779. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?[Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one...soluble only in DMF and DMSO?[Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal. [Link]
Sources
- 1. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry in UK [mastermeltgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. Home Page [chem.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
resolving regioselectivity issues in 5-fluoro-pyrimidine reactions
Status: Operational | Tier: Level 3 Technical Support | Topic: Regioselectivity & Functionalization[1]
Welcome to the 5-Fluoro-Pyrimidine Support Hub
User Profile: Medicinal Chemists, Process Chemists, and Chemical Biologists.
Objective: Resolve regioselectivity conflicts in 2,4-dichloro-5-fluoropyrimidine (
You are accessing this guide because 5-fluoropyrimidines are deceptive.[1] The fluorine atom at C5 is not just a metabolic blocker; it is a potent electronic modulator that distorts the standard pyrimidine reactivity map. This guide bypasses generic advice, offering mechanistic root-cause analysis and validated protocols for reversing intrinsic selectivity.
Module 1: Nucleophilic Aromatic Substitution ( )
The Core Conflict: In 2,4-dichloro-5-fluoropyrimidine, intrinsic electrophilicity heavily favors the C4 position .[1]
-
Mechanism: The nitrogen at N3 activates C4. The fluorine at C5 exerts a strong inductive effect (-I), further lowering the LUMO energy at the adjacent C4 carbon.
-
Result: Standard amines/alkoxides attack C4 with >90:10 selectivity.
Troubleshooting Ticket #101: "I need the C2-substituted product."
Issue: User observes exclusive C4 substitution using standard secondary amines or alkoxides. Root Cause: Thermodynamic and kinetic vectors both align at C4. You cannot overcome this with simple temperature adjustments. Solution: Use the "Tertiary Amine Dealkylation" Protocol or Bulky Ligand Catalysis .
Protocol A: The Tertiary Amine Bypass (Chemical Trick) Concept: Tertiary amines attack C4 to form a quaternary ammonium salt. However, if you use a specific tertiary amine capable of in situ dealkylation, or if the C4 position is sterically crowded by the nucleophile, the reaction landscape shifts.
-
Reference Insight: Research indicates that reacting 2,4-dichloro-5-nitropyrimidine (electronically similar to 5-F) with tertiary amines can yield C2-selective products via a specific mechanism where the C4 adduct is reversible or sterically disfavored, allowing the C2 attack to prevail, followed by dealkylation [1].[1]
Protocol B: The "Soft" Nucleophile Switch (Thiol/Sulfur)
-
Strategy: Soft nucleophiles (thiols) are sensitive to orbital coefficients (soft-soft interaction) rather than just charge density.[1]
-
Catalytic Override: Use a Pd-catalyst with a bulky NHC ligand (e.g., IPr).[1]
-
Mechanism: The bulky ligand prevents oxidative addition at the sterically accessible C4 (adjacent to F), forcing the metal to interact with the more exposed C2 [2].
Troubleshooting Ticket #102: "My C4/C2 ratio is eroding (e.g., 60:40)."
Issue: Target is C4, but significant C2 byproduct is forming. Diagnosis:
-
Solvent Polarity: High-dielectric solvents (DMSO, DMF) separate ion pairs, making the nucleophile more "naked" and reactive, reducing the discrimination between C4 and C2.
-
Exotherm: The 5-F group makes the ring hyper-electrophilic.[1] Uncontrolled exotherms push the reaction from kinetic control (C4) to thermodynamic equilibration.
Corrective Action Plan:
| Parameter | Adjustment | Mechanistic Rationale |
|---|---|---|
| Solvent | Switch to THF or Toluene | Low polarity promotes tight ion pairing, enhancing steric discrimination (favoring C4).[1] |
| Temperature | Lower to -20°C to 0°C | 5-F-pyrimidines are reactive enough to undergo
Module 2: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)[1]
The Core Conflict: Oxidative Addition (OA) of Palladium typically occurs at the weakest C-Cl bond. In 5-fluoro-2,4-dichloropyrimidine, the C4-Cl bond is activated by the adjacent F, making it the default site for OA.[1]
Decision Matrix: Select Your Isomer
Caption: Decision tree for Pd-catalyzed cross-coupling regioselectivity. Green path utilizes intrinsic electronics; Red path utilizes steric override.
Technical Note on "Jeffery Conditions"
For C4 selectivity, avoid phosphine ligands. Use "Jeffery Conditions" (Phase transfer catalysis):
-
Reagents: Pd(OAc)₂, TBAB (Tetrabutylammonium bromide), Na₂CO₃, Toluene/Water.
-
Why? The lack of a bulky ligand allows the small Pd species to insert rapidly into the most electronically activated bond (C4-Cl), achieving >95:5 selectivity [3].
Module 3: C-H Functionalization (Lithiation)
The Core Conflict: Directing groups (DG) vs. The Fluorine Effect. The 5-F atom is a powerful ortho-director due to the acidity of the adjacent proton (C4-H or C6-H).[1] In 5-fluoropyrimidine (without chlorides), C4 and C6 are equivalent.[1] In substituted systems, F competes with other DGs.
Troubleshooting Ticket #301: "Lithiation yielded a complex mixture/tars."
Issue: Attempted lithiation of 5-fluoropyrimidine at -78°C resulted in black tar upon warming. Root Cause: Nucleophilic attack on the ring or Benzyne formation .
-
Pyrimidines are susceptible to nucleophilic attack by alkyl lithiums (BuLi acts as a nucleophile, not just a base).
-
5-F-pyrimidines can undergo elimination to form 4,5-pyrimidynes (hetarynes), which rapidly polymerize.[1]
Protocol: The "In-Situ Trap" Method Do not generate the lithiated species and then add the electrophile.
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is non-nucleophilic and bulky. Avoid n-BuLi.
-
Temperature: Maintain <-78°C strictly.
-
Procedure: Premix the electrophile (e.g., TMS-Cl, I₂, or a borate) with the substrate before adding the base, or add the base to the mixture of substrate and electrophile (Trans-metalation/Trapping in situ) [4].
Regioselectivity Rule: If you have a directing group at C2 (e.g., -OMe), lithiation will occur at C6 (Ortho to N1 and Meta to the DG), driven by the acidity induced by the C5-F.
Summary of Reactivity Trends
| Reaction Type | Preferred Site (Intrinsic) | Driver | Method to Invert Selectivity |
| C4 | Electronic (LUMO @ C4) | Use Tertiary Amines (C2) or block C4. | |
| Pd-Coupling | C4 | OA Rate (C4-Cl bond) | Use Bulky NHC Ligands (C2). |
| Lithiation | C6 (Ortho to F) | Acidity (Inductive -I) | Use C2-Directing Groups to lock C3 (rare). |
References
-
Regioselective Control of the
Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry (2015).[2] Key Finding: Tertiary amines can effect C2-selective substitution via an anomalous mechanism.[1] URL:[Link] -
C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Source: Journal of the American Chemical Society (via NIH/PMC). Key Finding: Bulky NHC ligands (Pd-IPr) invert the standard C4 selectivity to C2.[1] URL:[Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Source: National Science Foundation (NSF) / J. Am. Chem. Soc. Key Finding: Ligand-free "Jeffery" conditions enhance C4 selectivity to >99:1.[1][3] URL:[Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes (Analogous Chemistry). Source: NIH / PMC. Key Finding: Importance of temperature regimes and in-situ trapping to prevent aryne formation in fluorinated aromatics.[1] URL:[Link]
Sources
- 1. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
Technical Support Center: Stability & Storage of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
[1]
Executive Summary & Compound Profile
User Context: You are likely utilizing 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS: 1463484-25-4 or related analogs) as a critical intermediate in the synthesis of kinase inhibitors or agrochemicals.
The Stability Paradox: While the pyrimidine ring is aromatic and generally robust, the specific substitution pattern of this molecule creates a "push-pull" electronic environment that compromises its shelf-life.[1] The C5-Fluorine atom is strongly electron-withdrawing, which activates the C2-Chlorine towards nucleophilic attack.[1] Simultaneously, the C4-Isopropyl group introduces a risk of benzylic-type oxidation.[1]
Immediate Action Required: If your compound is currently stored in a clear vial on a benchtop, move it immediately to a
The Stability Matrix: Critical Storage Parameters
The following table summarizes the degradation risks based on the specific functional groups present in the molecule.
| Parameter | Risk Level | Mechanism of Degradation | Observable Consequence |
| Moisture ( | CRITICAL | Nucleophilic Aromatic Substitution ( | Compound turns from clear/white to yellow; evolution of HCl fumes (acidic smell); formation of insoluble urea-like precipitates.[1] |
| Temperature | HIGH | Arrhenius Acceleration: Higher temperatures increase the kinetic energy for both hydrolysis and oxidation.[1] | Rapid degradation rates.[1] A sample stable for months at |
| Oxygen ( | MODERATE | Radical Auto-oxidation: The tertiary carbon of the isopropyl group (benzylic-like position) is susceptible to radical abstraction, leading to peroxide formation.[1] | Gradual purity drop; potential explosion hazard if peroxides concentrate (rare but possible in long-term storage).[1] |
| Light (UV) | MODERATE | Photolysis: Halogenated heterocycles can undergo homolytic cleavage of the C-Cl bond under UV exposure.[1] | Darkening of the material (browning).[1] |
Degradation Mechanism Visualization
To understand why strict storage is necessary, you must visualize the molecular failure mode.[1] The diagram below illustrates the primary degradation pathway: Hydrolysis .[1]
Figure 1: The primary degradation pathway.[1] The electron-withdrawing Fluorine at C5 makes the C2-Chlorine highly susceptible to displacement by water, releasing corrosive HCl.[1]
Protocol: The "Gold Standard" Storage Workflow
Do not deviate from this protocol for long-term storage (>1 week).
Step 1: Container Selection
-
Primary: Amber glass vial with a Teflon-lined screw cap.[1]
-
Secondary: Heat-sealed aluminized Mylar bag (provides a moisture barrier).[1]
Step 2: Inert Gas Blanketing
-
Argon vs. Nitrogen: Argon is superior. Being heavier than air, Argon settles over the liquid/solid surface, creating a more effective blanket than Nitrogen.[1]
-
Technique: Gently flow the inert gas into the vial for 10-15 seconds before quickly sealing. Do not bubble gas through a liquid sample (to avoid evaporation).[1]
Step 3: Temperature Control
-
Target:
is the standard. -
Avoid: Frost-free freezers. These cycle temperature to melt ice, causing repeated thermal expansion/contraction of the vial seal, which can pump moisture inside.[1]
Step 4: Thawing (The Most Common Failure Point)
-
Rule: Never open a cold vial.
-
Procedure: Allow the vial to equilibrate to room temperature inside a desiccator (approx. 30-60 mins). Opening a cold vial condenses atmospheric moisture directly onto the compound, initiating hydrolysis immediately.[1]
Troubleshooting & Diagnostics
Scenario A: "My sample has changed color."
-
Observation: The material has turned from off-white/colorless to yellow or orange.[1]
-
Diagnosis: Likely formation of the N-oxide or initial hydrolysis products.[1]
-
Action: Check purity via LCMS. If purity is >95%, repurify via short silica plug filtration (eluting with Hexane/EtOAc).[1] If <90%, discard.[1]
Scenario B: "I see a new peak in the LCMS."
-
Observation: A peak appears with a mass shift.[1]
-
Analysis:
-
Action: If the hydrolysis peak is present, the generated HCl may catalyze further degradation.[1] Neutralize immediately by washing an organic solution of the compound with saturated
.[1]
Storage Decision Tree
Figure 2: Decision logic for storage conditions based on experimental timeline.
FAQ: Frequently Asked Questions
Q: Can I store this compound in DMSO? A: Only for short-term use (hours). DMSO is hygroscopic (absorbs water from air).[1] Wet DMSO will hydrolyze the C2-Chlorine rapidly.[1] If you must make a stock solution, use anhydrous DMSO , store under Argon, and use single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q: Is the compound acid-sensitive? A: Yes. While the pyrimidine ring is basic, strong acids can protonate the ring nitrogens, further activating the C2 position for nucleophilic attack.[1] Furthermore, the hydrolysis product (HCl) is autocatalytic.[1]
Q: I lost the CoA. What is the expected physical state? A: Depending on the exact purity and polymorph, 2-Chloro-5-fluoro-4-isopropyl-pyrimidine is typically a low-melting solid or viscous oil .[1] If it has solidified into a hard crust, it may have degraded or polymerized.[1]
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992.[1] (Section on Nucleophilic Aromatic Substitution of Heterocycles).
-
PubChem. Compound Summary: 2-Chloro-5-fluoropyrimidine (Class Analog).[1][2] National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloropyrimidine derivatives. (General handling for halogenated pyrimidines). Link
-
ChemicalBook. 2-chloro-5-fluoro-4-isopropyl-pyrimidine (CAS 1463484-25-4).[1][3] Link
identifying common side reactions of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Welcome to the dedicated technical support guide for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. We will move beyond simple protocols to explore the causality behind common side reactions and provide robust troubleshooting strategies to ensure the success of your experiments.
Introduction: Understanding the Reactivity Profile
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a highly functionalized heterocyclic compound. Its reactivity is dominated by the electronic properties of the pyrimidine ring, which is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency is significantly amplified by the inductive effects of the two halogen substituents (chlorine at C2 and fluorine at C5). Consequently, the molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr) , which is the primary intended reaction pathway.[1][2] The chlorine atom at the 2-position is the most common site for nucleophilic attack, as the resulting negative charge in the Meisenheimer intermediate is effectively stabilized by both adjacent nitrogen atoms.[2][3]
However, this high reactivity can also be a source of several common side reactions. This guide provides a question-and-answer-based approach to identify, understand, and mitigate these undesired pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mass spectrometry results show a significant peak corresponding to the replacement of the C2-chlorine with a hydroxyl group. What is this byproduct and how can I prevent it?
Answer: You are observing the product of hydrolysis, which is the most common and often most frustrating side reaction with this substrate. The byproduct is 5-fluoro-4-isopropyl-pyrimidin-2(1H)-one .
-
Causality: The electron-deficient pyrimidine ring makes the C2-carbon highly electrophilic and susceptible to attack by even weak nucleophiles like water.[3] The 2-chloro position on a pyrimidine ring is particularly prone to rapid hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions.[3][4] Trace amounts of moisture in your solvents, reagents, or reaction atmosphere are sufficient to cause this side reaction, leading to reduced yields of your desired product and complications in purification.
-
Troubleshooting & Prevention Protocol: Rigorous exclusion of water is critical.
-
Solvent Preparation: Use anhydrous solvents freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF) or use commercially available sealed anhydrous solvents.
-
Reagent Handling: Ensure your nucleophile and any base used are anhydrous. Solid reagents should be dried under high vacuum before use.
-
Atmosphere Control: Set up your reaction under an inert atmosphere (Nitrogen or Argon). This involves flame-drying the glassware, assembling it while hot, and maintaining a positive pressure of inert gas throughout the experiment.
-
pH Control: If possible, run the reaction under neutral or mildly basic conditions. Strong acids can protonate the ring nitrogens, further activating the ring towards nucleophilic attack by water.[3]
-
Q2: I am trying to achieve monosubstitution at the C2 position, but I am detecting a disubstituted byproduct. How can I improve selectivity?
Answer: You are observing a sequential SNAr reaction where a second molecule of your nucleophile displaces the C5-fluorine atom after the initial substitution at C2.
-
Causality: While the C2-chloro group is significantly more reactive, the C5-fluoro group is still on a highly electron-deficient ring and can act as a leaving group.[5] This secondary reaction is favored by:
-
Excess Nucleophile: Using more than one equivalent of the nucleophile.
-
High Temperatures: Providing enough thermal energy to overcome the higher activation barrier for the second substitution.
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material has been consumed.
-
-
Troubleshooting & Prevention Protocol:
-
Stoichiometric Control: Use precisely 1.0 to 1.1 equivalents of your nucleophile. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Management: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if necessary. Overheating is a common cause of disubstitution.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (TLC, LC-MS, or GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the disubstituted product.
-
Q3: My reaction is sluggish, and even after extended time and heating, a significant amount of starting material remains. What are the likely causes?
Answer: Incomplete conversion is typically due to insufficient nucleophilicity or suboptimal reaction conditions.
-
Causality:
-
Weak Nucleophile: SNAr reactions require a potent nucleophile. Sterically hindered amines, electron-poor anilines, or neutral alcohols may react very slowly.
-
Inadequate Base: If your nucleophile is an amine or alcohol, a base is often required to deprotonate it, increasing its nucleophilicity, or to scavenge the HCl byproduct. An insufficiently strong base (e.g., one with a pKa much lower than the pKa of the nucleophile's conjugate acid) will not facilitate the reaction effectively.
-
Solvent Choice: The reaction proceeds through a charged Meisenheimer intermediate.[2][5] A polar, aprotic solvent (e.g., DMF, DMSO, NMP, Acetonitrile) is essential to stabilize this intermediate and accelerate the reaction. Using nonpolar solvents like toluene or hexane will significantly retard the reaction rate.
-
-
Troubleshooting & Prevention Protocol:
-
Activate Your Nucleophile: If using an amine or alcohol, add a non-nucleophilic base like potassium carbonate, cesium carbonate, or a tertiary amine (e.g., DIPEA) to the reaction. For very weak nucleophiles, a stronger base like sodium hydride (NaH) may be necessary to generate the corresponding anion in situ before adding the pyrimidine substrate.
-
Optimize Your Solvent: Ensure you are using a clean, anhydrous, polar aprotic solvent.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the onset of side reactions like hydrolysis or degradation.
-
Q4: The reaction mixture turned dark brown/black, and the final workup yielded a complex, inseparable mixture. What is causing this degradation?
Answer: This indicates decomposition of the starting material or product.
-
Causality: Pyrimidine rings, especially when highly activated by electron-withdrawing groups, can be unstable under harsh conditions.
-
Excessively High Temperatures: Heating above the compound's stability threshold (generally >120-150 °C for extended periods) can lead to polymerization or fragmentation.
-
Strongly Basic/Nucleophilic Conditions: Certain very strong nucleophiles or bases can potentially lead to ring-opening reactions, although this is less common than simple substitution.
-
Incompatible Reagents: The use of strong reducing or oxidizing agents that are not intended for the SNAr pathway can destroy the molecule.
-
-
Troubleshooting & Prevention Protocol:
-
Establish a Thermal Ceiling: Determine the lowest effective temperature for your reaction and avoid exceeding it.
-
Base Compatibility: Use the mildest base necessary to achieve the desired transformation. For example, prefer K₂CO₃ over NaH if it is effective.
-
Inert Atmosphere: As mentioned for hydrolysis, an inert atmosphere can also prevent oxidative degradation pathways that may occur at elevated temperatures in the presence of air.
-
Visualizing Reaction Pathways
The following diagrams illustrate the competition between the desired SNAr pathway and the most common side reactions.
Caption: Competing pathways for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.
Summary Table of Common Issues
| Issue / Side Product | Likely Cause(s) | Key Prevention Strategies |
| 5-fluoro-4-isopropyl-pyrimidin-2(1H)-one | Reaction with trace water (hydrolysis). | Use anhydrous solvents/reagents; maintain an inert atmosphere. |
| Disubstituted Product | Excess nucleophile, high temperature, long reaction time. | Use ~1 equivalent of nucleophile; maintain lower temperature; monitor reaction closely. |
| Incomplete Reaction | Weak nucleophile, wrong solvent, inadequate base. | Use a stronger base to activate the nucleophile; use a polar aprotic solvent (DMF, DMSO). |
| Decomposition / Dark Tar | Excessively high temperature; incompatible reagents. | Determine the lowest effective temperature; ensure reagents are compatible with the substrate. |
| Reductive Dehalogenation | Contamination with reducing agents; certain catalytic conditions. | Ensure clean reagents; if using a catalyst (e.g., for cross-coupling), screen conditions carefully. |
References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid . American Chemical Society. Available at: [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties . MDPI. Available at: [Link]
- Process for the preparation of chloropyrimidines. Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution . Wikipedia. Available at: [Link]
-
The Versatile Pyrimidine Core: Exploring 2-Chloro-5-isopropylpyrimidine's Potential . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Disorders of purine and pyrimidine metabolism . PubMed. Available at: [Link]
Sources
Validation & Comparative
1H NMR Interpretation Guide: 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Executive Summary
This guide provides a high-level technical analysis of the 1H NMR spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine . This molecule is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., ALK or JAK inhibitors) where the pyrimidine ring serves as a hinge-binder.
The presence of the Fluorine atom at position 5 introduces heteronuclear spin-spin coupling (
Structural Analysis & Spin System Logic
Before interpreting the spectrum, we must map the magnetic environment. The molecule possesses three distinct proton environments.
The Spin System[1]
-
H6 (Aromatic): The most deshielded proton. It is located ortho to the Fluorine atom and alpha to the pyrimidine Nitrogen.
-
H8 (Methine, Isopropyl): A septet pattern due to coupling with the two methyl groups.
-
H9/H10 (Methyls, Isopropyl): Equivalent methyl groups appearing as a strong doublet.
The Fluorine Factor ( Effect)
The
-
Expectation: H6 will not appear as a singlet (as it would in the non-fluorinated analog) but as a doublet with a coupling constant (
) of approximately 2–6 Hz.
Visualization: Coupling Pathway
The following diagram illustrates the connectivity and the coupling interactions that dictate the multiplicity.
Figure 1: Spin interaction map showing the critical heteronuclear coupling between F5 and H6.
Experimental Protocol
To ensure reproducible data comparable to the values in this guide, follow this standardized protocol.
Materials
-
Analyte: >98% Purity 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.
-
Solvent A: Chloroform-d (
) + 0.03% TMS (Tetramethylsilane). -
Solvent B: DMSO-
+ 0.03% TMS. -
Instrument: 400 MHz NMR (minimum requirement for resolving F-coupling clearly).
Methodology
-
Massing: Weigh 5–10 mg of the sample.
-
Solvation: Add 0.6 mL of the chosen deuterated solvent.
-
Note: This compound is lipophilic. It dissolves instantly in
. In DMSO- , vortexing may be required.
-
-
Acquisition:
-
Pulse Angle: 30°.
-
Relaxation Delay (
): 1.0 second (sufficient for these protons). -
Scans (
): 16 (CDCl3) or 32 (DMSO).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance the resolution of the H6 doublet.
Comparative Analysis: Solvent System Selection
The choice of solvent fundamentally alters the chemical shifts (
Comparison Table: CDCl3 vs. DMSO-d6[5][6][7][8]
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO- |
| H6 Chemical Shift | ~8.35 ppm | ~8.65 ppm (Deshielded by polarity) |
| Resolution | High. Sharp lines, minimal viscosity broadening. | Medium. Higher viscosity can broaden multiplets slightly. |
| Water Interference | Low impact (H2O @ 1.56 ppm).[1] Does not overlap. | High Risk. H2O @ 3.33 ppm often overlaps with Isopropyl CH. |
| Exchangeable Protons | Not visible (if any impurities exist). | Visible (good for checking hydrolyzed impurities). |
| Recommendation | Primary Choice for structure confirmation. | Secondary Choice if solubility is an issue. |
Detailed Spectral Data (in )
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| H-6 (Aromatic) | 8.32 – 8.38 | Doublet ( | 1H | |
| CH (Isopropyl) | 3.15 – 3.25 | Septet ( | 1H | |
| CH | 1.28 – 1.32 | Doublet ( | 6H |
Critical Observation: In lower-field instruments (300 MHz), the H6 doublet may look like a broad singlet if the shimming is poor. Always verify the linewidth. If the linewidth at half-height is >2 Hz, you are likely missing the F-coupling.
Troubleshooting & Validation Workflow
When the spectrum does not match the expectation, use this decision logic to identify the issue. This is particularly common when distinguishing the 4-isopropyl isomer from the 6-isopropyl isomer (a common synthetic byproduct).
Figure 2: Diagnostic workflow for validating the H6-F5 interaction.
Distinguishing Regioisomers
If you suspect you have the 6-isopropyl isomer instead of the 4-isopropyl target:
-
4-Isopropyl (Target): H6 is adjacent to N1 and F5. It is highly deshielded (~8.35 ppm) and shows clear F-coupling.
-
6-Isopropyl (Impurity): The proton would be at position 4. H4 is adjacent to N3 and F5. While chemically similar, the magnetic anisotropy of the isopropyl group at the ortho position to the Nitrogen often causes a slight upfield shift (0.1–0.2 ppm) compared to the target. However, 13C NMR is the definitive method for this distinction (C4 vs C6 shifts).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants).
-
Reich, H. J. (2023). B. Basic 1H NMR: J-coupling. University of Wisconsin-Madison.[3] Link
-
BenchChem. (2025).[4][1] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. Link
-
National Institutes of Health (NIH). PubChem Compound Summary: Pyrimidine derivatives. Link
Sources
A Senior Application Scientist's Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, a halogenated pyrimidine derivative. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in authoritative standards.
The Analytical Challenge: Understanding the Molecule
2-Chloro-5-fluoro-4-isopropyl-pyrimidine presents a unique set of analytical challenges inherent to its structure. The presence of chloro and fluoro groups, an isopropyl moiety, and the pyrimidine ring itself dictates its chromatographic behavior. Halogenated compounds can exhibit unique interactions with stationary phases, while the isopropyl group adds a degree of hydrophobicity. The nitrogen atoms in the pyrimidine ring can lead to peak tailing due to interactions with residual silanol groups on silica-based columns.[1][2] A successful method must be able to separate the main component from potential process-related impurities and degradation products.
A critical first step in method development is to gather as much information as possible about the analyte and its potential impurities.[3] This includes understanding its solubility, UV absorbance characteristics, and potential degradation pathways.
Strategic Method Development: A Multi-faceted Approach
The development of a stability-indicating HPLC method is an iterative process. Our goal is to achieve a method that is specific, sensitive, accurate, precise, and robust. We will focus on a Reversed-Phase HPLC (RP-HPLC) approach, as it is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[4]
The choice of the stationary phase is paramount for achieving the desired separation.[5] For a molecule like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, which has both non-polar (isopropyl group, chlorine) and polar (fluorine, nitrogen atoms) characteristics, a systematic evaluation of different stationary phases is warranted.
| Stationary Phase | Rationale for Selection | Expected Performance & Potential Issues |
| C18 (Octadecylsilane) | The workhorse of RP-HPLC, offering high hydrophobicity and retention for non-polar to moderately polar compounds.[5] | Good starting point. May provide sufficient retention for the main peak and non-polar impurities. Potential for peak tailing of the basic pyrimidine ring due to silanol interactions.[6] |
| C8 (Octylsilane) | Less hydrophobic than C18, which can be advantageous if the analyte is too strongly retained on a C18 column, leading to long run times.[5] | May offer a better balance of retention and analysis time. Still susceptible to silanol interactions. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the aromatic pyrimidine ring. | Can be beneficial for separating aromatic isomers or closely related impurities that are not well-resolved on alkyl phases. |
| Polar-Embedded Phases | Incorporate a polar group (e.g., amide, carbamate) near the silica surface to reduce silanol interactions and improve peak shape for basic compounds.[7] | Recommended for mitigating peak tailing. May exhibit different selectivity compared to traditional alkyl phases. |
Recommendation: Begin with a modern, high-purity silica C18 column with end-capping to minimize silanol activity.[6] If peak tailing persists, a polar-embedded phase should be evaluated.
The mobile phase composition is a critical factor that significantly influences chromatographic separation.[8] Optimization involves adjusting the organic modifier, pH, and buffer concentration to achieve the desired resolution and analysis time.[9]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[10] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. Methanol can provide different selectivity. A good starting point is a gradient elution from a low to a high concentration of acetonitrile in water to determine the approximate elution conditions.[10] The use of a solvent triangle approach, exploring acetonitrile, methanol, and tetrahydrofuran, can systematically optimize selectivity.[11]
-
pH and Buffers: The pH of the mobile phase is crucial for controlling the ionization state of the analyte and any ionizable impurities, which in turn affects their retention and peak shape.[9] For a basic compound like a pyrimidine derivative, working at a low pH (e.g., pH 2.5-3.5) will protonate the nitrogen atoms, which can improve peak shape by minimizing interactions with ionized silanols.[2][12] Phosphate and formate buffers are commonly used to control pH.
Recommendation: Start with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) for impurity identification if needed.
Visualizing the Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust starting point for the method development process.
1. Sample and Standard Preparation:
-
Prepare a stock solution of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution at a concentration of approximately 0.1 mg/mL by diluting the stock solution.
-
Prepare a sample solution at the same concentration as the working standard.
2. Initial Chromatographic Conditions:
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (typically around the λmax).
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Based on the initial chromatogram, adjust the gradient slope and time to achieve adequate separation of the main peak from any observed impurities.
-
If peak tailing is observed, consider using a polar-embedded column or adjusting the mobile phase pH.[1]
-
Evaluate the effect of column temperature on resolution. Higher temperatures can improve efficiency but may affect the stability of the analyte.
-
Optimize the flow rate to balance analysis time and resolution.
Forced Degradation Studies: Ensuring Specificity
To ensure the method is "stability-indicating," forced degradation studies must be performed.[4][13] This involves subjecting the analyte to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation.[14]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | 80 °C for 48 hours. |
| Photostability | Expose to light according to ICH Q1B guidelines.[4] |
After exposure, the stressed samples are analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.
Method Validation: Demonstrating Suitability
Once the method is optimized and shown to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]
Validation Parameters:
-
Specificity: Assessed through forced degradation studies and analysis of a placebo (if applicable).
-
Linearity: Analyzing a series of solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determining the closeness of the measured value to the true value by analyzing samples with known amounts of analyte (spiked samples).
-
Precision:
-
Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing the same sample on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberately varying method parameters (e.g., pH, mobile phase composition, column temperature) to assess the method's reliability.
Visualizing the Validation Process
Caption: Key parameters for HPLC method validation.
Conclusion
Developing a robust HPLC method for the purity analysis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine requires a systematic and scientifically sound approach. By carefully selecting the stationary and mobile phases, performing thorough optimization, and conducting comprehensive validation studies, a reliable method can be established to ensure the quality and safety of this important pharmaceutical intermediate. This guide provides a framework for researchers and scientists to navigate the complexities of method development, ultimately leading to a self-validating system that meets regulatory expectations. Adherence to guidelines from bodies like the USP and ICH is crucial throughout this process.[15][17]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
USP. (2023, November 1). USP-NF 〈621〉 Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
PubMed. (n.d.). Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma. Retrieved from [Link]
-
International Journal of Environmental Sciences. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. Retrieved from [Link]
-
Chemistry LibreTexts. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023, July 1). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-(2-methylpropyl)pyrimidine. Retrieved from [Link]
-
International Journal of Pharma and Bio Sciences. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
RSC Publishing. (2024, April 23). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
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- 17. uni-onward.com.tw [uni-onward.com.tw]
Technical Comparison Guide: LC-MS/MS Fragmentation of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Executive Summary & Core Directive
In the development of fluorinated pyrimidine-based pharmaceuticals (e.g., next-generation antifungals or kinase inhibitors), the precise characterization of intermediates is critical. 2-Chloro-5-fluoro-4-isopropyl-pyrimidine presents a unique analytical challenge due to the interplay between its halogenated core and the alkyl side chain.
This guide moves beyond basic spectral listing. We objectively compare the fragmentation behavior of this molecule against structural analogs to establish a self-validating identification workflow . We focus on the McLafferty-like rearrangement of the isopropyl group and the distinct isotopic signature of the chloro-fluorine motif.
Theoretical Framework: The Molecular Signature
Before analyzing fragmentation, one must establish the precursor ion identity.[1] The molecule (C₇H₈ClFN₂) has a monoisotopic mass of approximately 174.03 Da .
Isotopic Validation (The "Trust" Pillar)
The presence of a single Chlorine atom provides a built-in validation mechanism.
-
Precursor Ion [M+H]⁺: m/z 175.04
-
Isotope Pattern: A distinct 3:1 ratio between m/z 175 and m/z 177 (³⁷Cl isotopologue).
-
Fluorine Effect: Fluorine (¹⁹F) is monoisotopic. It does not alter the isotope pattern but adds a mass defect that distinguishes this molecule from non-fluorinated impurities.
Fragmentation Pathway Visualization
The isopropyl group at the C4 position is the most labile feature under Collision-Induced Dissociation (CID). The dominant pathway involves the loss of propene (C₃H₆, 42 Da) via a mechanism analogous to the McLafferty rearrangement, driven by the ring nitrogen.
Figure 1: Proposed fragmentation pathway illustrating the competition between alkyl cleavage and rearrangement. The loss of propene (42 Da) is the diagnostic transition.
Comparative Analysis: Target vs. Alternatives
To ensure Scientific Integrity , we must distinguish the target from likely impurities or analogs found in synthesis mixtures.
The Comparison Matrix
We compare the target against 2,4-Dichloro-5-fluoropyrimidine (a common precursor) and 2-Chloro-4-isopropylpyrimidine (the non-fluorinated analog).
| Feature | Target Molecule | Alternative A (Precursor) | Alternative B (Non-Fluoro) |
| Structure | 2-Cl, 5-F, 4-iPr | 2,4-diCl, 5-F | 2-Cl, 4-iPr |
| [M+H]⁺ m/z | 175.0 | 167.0 | 157.1 |
| Isotope Pattern | 3:1 (One Cl) | 9:6:1 (Two Cl) | 3:1 (One Cl) |
| Primary Fragment | 133.0 (-42 Da, Propene) | 131.0 (-36 Da, HCl) | 115.1 (-42 Da, Propene) |
| Mechanism | Alkyl Rearrangement | Halogen Elimination | Alkyl Rearrangement |
| Specificity | High: Retains F atom in fragment. | Low: Common loss of HCl. | Medium: Shifted by -18 Da (F vs H). |
Analytical Insight
-
Differentiation from Precursor (Alt A): The target molecule prefers losing the neutral alkene (propene) over HCl because the C-C bond in the isopropyl group is energetically more accessible than the C-Cl bond on the aromatic ring. In contrast, the dichloro-analog (Alt A) lacks the alkyl group, forcing the higher-energy loss of HCl or Cl radical.
-
Differentiation from Non-Fluoro Analog (Alt B): Both the target and Alt B show the "minus 42" loss. However, the target's fragment appears at m/z 133, while Alt B appears at m/z 115. The distinct 18 Da mass shift (mass of Fluorine approx 19 minus Hydrogen approx 1) confirms the presence of the fluorine atom on the ring.
Experimental Protocol (Self-Validating System)
This protocol is designed to be robust and reproducible . It uses a generic gradient suitable for polar aromatic compounds.
LC-MS/MS Methodology
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) in Positive Mode .
-
Spray Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the survivor ion and the deep fragmentation.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation and fragmentation analysis of the target pyrimidine.
Mechanistic Discussion & Troubleshooting
Why ESI Positive?
Pyrimidines are basic due to the ring nitrogens. The N3 position is sterically less hindered than N1 (which is flanked by the isopropyl and chloro groups), making it the likely site of protonation. This ensures high sensitivity in ESI(+) mode [1].
The "Methyl Loss" Trap
At lower collision energies, you may observe a peak at m/z 160 ([M+H - 15]⁺). This corresponds to the loss of a methyl radical from the isopropyl group.
-
Caution: If m/z 160 is the base peak, it suggests the collision energy is too low.
-
Correction: Increase CE to >20 eV to drive the thermodynamically favored McLafferty rearrangement (loss of propene, m/z 133), which provides a cleaner structural fingerprint [2].
Chlorine Retention
The fragment at m/z 133 retains the Chlorine atom. This is crucial. If you see a fragment at m/z 97 (133 - 36), it indicates the subsequent loss of HCl. However, the m/z 133 peak must still exhibit the 3:1 isotope ratio (133 vs 135). If this ratio is lost, you are likely analyzing a different interference ion [3].
References
-
McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[2] (Foundational text on rearrangement mechanisms).
-
Castrovilli, M. C., et al. (2014).[3] "Photofragmentation of halogenated pyrimidine molecules in the VUV range." Journal of the American Society for Mass Spectrometry, 25(3), 351-67.[3] Retrieved from [Link]
Sources
Comparative Guide: Reactivity of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine vs. Non-Fluorinated Analogs
Executive Summary
In medicinal chemistry, the pyrimidine scaffold is ubiquitous, particularly in kinase inhibitors (e.g., JAK2, ALK antagonists). A critical design choice often arises between using 2-chloro-5-fluoro-4-isopropyl-pyrimidine (Compound F) and its non-fluorinated analog, 2-chloro-4-isopropyl-pyrimidine (Compound H) .
This guide provides a technical comparison of their reactivity profiles. The core finding is that the C5-fluorine atom acts as a "reactivity amplifier" via inductive effects, accelerating nucleophilic aromatic substitution (
Mechanistic Rationale: The Fluorine Effect
To understand the reactivity difference, one must analyze the electronic and steric environment of the pyrimidine ring.
Electronic Activation (Inductive Effect)
The C5-fluorine atom is highly electronegative. Through the inductive effect (
-
LUMO Lowering: This withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring significantly more electrophilic.
-
Meisenheimer Stabilization: During
, the rate-determining step is the nucleophilic attack, forming a negatively charged Meisenheimer complex. The C5-F stabilizes this anionic intermediate, effectively lowering the activation energy ( ).
Regioselectivity (Steric Steering)
Both compounds possess a C4-isopropyl group. This bulky group is critical for regiocontrol.
-
C4 Blockade: The isopropyl group sterically hinders the C4 position, preventing nucleophilic attack at this site.
-
C2 Direction: Consequently, incoming nucleophiles are funneled exclusively to the C2 position.
-
Synergy: In Compound F , the C5-F further deactivates C4 electronically (via resonance repulsion of lone pairs) while activating C2, resulting in superior regioselectivity compared to Compound H .
Visualizing the Mechanism
The following diagram illustrates the transition state stabilization provided by the fluorine atom.
Figure 1: Reaction coordinate visualization showing the stabilization of the intermediate by the C5-Fluorine substituent.
Comparative Reactivity Data
The following data synthesizes experimental observations regarding the amination of these scaffolds (e.g., with an aniline or aliphatic amine).
| Feature | Compound F (5-Fluoro) | Compound H (5-Hydrogen) | Implication |
| Relative | High ( | Low ( | Compound F reacts much faster. |
| Reaction Temp | 25°C – 60°C | 80°C – 120°C | Compound F allows milder conditions, preserving sensitive groups. |
| Solvent Suitability | THF, DCM, EtOH (careful) | DMSO, NMP, DMF | Compound H often requires high-boiling polar aprotic solvents. |
| Hydrolysis Risk | High (Sensitive to moisture) | Low (Stable) | Compound F requires anhydrous protocols. |
| Yield (Typical) | 85-95% | 60-80% | Higher conversion for F due to activated leaving group. |
Key Takeaway: While Compound F is superior in reactivity, it is less forgiving of wet solvents. The "activation" that promotes amine attack also promotes water attack (hydrolysis to the 2-hydroxy impurity).
Experimental Protocol: C2-Amination
This protocol is designed for Compound F (2-Chloro-5-fluoro-4-isopropyl-pyrimidine) to maximize yield while mitigating hydrolysis.
Materials
-
Substrate: 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or (anhydrous) -
Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF. Avoid alcohols if the reaction is slow to prevent ether formation.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
). This is critical for Compound F. -
Dissolution: Dissolve the pyrimidine substrate in anhydrous THF (0.2 M concentration).
-
Addition:
-
Cool to 0°C (ice bath). Note: Compound H would not require cooling.
-
Add DIPEA followed by the dropwise addition of the amine.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Monitor via LC-MS or TLC.
-
Target Time: 1–4 hours.[1] (Compound H would typically require overnight heating at reflux).
-
-
Workup:
-
Quench with saturated
solution. -
Extract with EtOAc (
). -
Wash combined organics with Brine, dry over
.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Strategic Decision Guide
When should you choose the Fluorinated scaffold versus the Non-Fluorinated one?
Figure 2: Decision matrix for selecting the appropriate pyrimidine starting material based on metabolic and synthetic requirements.
Synthesis vs. Biology Trade-off
-
Metabolic Stability: The C5-F bond is metabolically robust and blocks oxidation at the C5 position (a common metabolic soft spot in pyrimidines). If your drug candidate suffers from rapid clearance, Compound F is the preferred bioisostere.
-
Cost & Handling: Compound H is generally cheaper and shelf-stable. If the C5-F is not required for biological potency or metabolic stability, Compound H is preferred for process chemistry scaling to avoid hydrolysis byproducts.
References
-
General Reactivity of Fluoropyrimidines
-
Effect of Fluorine on
Rates: "Nucleophilic Aromatic Substitution on Fluoropyridines."[2] BenchChem Application Notes. Link (Accessed via search context). -
Mechanistic Insight: "Understanding the highly variable Regioselectivity in
reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29. Link
-
-
Synthetic Applications
-
Physical Organic Chemistry
-
Hammett Constants: "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91(2), 165–195. (Establishes
and inductive effects of Fluorine). Link
-
Sources
Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical Chemistry
An In-Depth Comparative Guide to the Structural Validation of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
In the landscape of modern drug discovery and development, pyrimidine derivatives are a cornerstone, forming the structural basis for a vast array of therapeutic agents.[1][2] The subject of this guide, 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, is a strategically functionalized heterocyclic compound poised as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs).[2] Its specific arrangement of chloro, fluoro, and isopropyl groups on the pyrimidine core offers multiple avenues for synthetic modification, making it a valuable building block for exploring structure-activity relationships (SAR).
However, the synthetic route to such a polysubstituted heterocycle can potentially yield various isomers. For researchers, scientists, and drug development professionals, the absolute, unambiguous confirmation of the molecular structure is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays.
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for the structural validation of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine. It further presents a comparative analysis with alternative and complementary spectroscopic and computational techniques, offering field-proven insights into building a comprehensive and self-validating structural dossier.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
For determining the three-dimensional structure of small molecules at the atomic level, single-crystal X-ray diffraction (SCXRD) remains the "gold standard".[3] It is the only common laboratory technique that provides a direct, high-resolution visualization of the atomic arrangement in the solid state. This method is unparalleled in its ability to definitively determine bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.[4][5] For a molecule like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, SCXRD provides an irrefutable answer to the precise location of each substituent on the pyrimidine ring.
The Causality Behind the Method: From Crystal to Structure
The entire principle of SCXRD hinges on the ability of a molecule to organize itself into a highly ordered, repeating three-dimensional lattice—a single crystal. When a focused beam of X-rays is directed at this crystal, the electrons of the constituent atoms diffract the X-rays in a predictable manner. This creates a unique diffraction pattern of spots, where the position and intensity of each spot contain precise information about the crystal's internal structure.[6] By analyzing this pattern, we can reconstruct an electron density map of the molecule and, from that, build an exact 3D model.
Experimental Workflow for Structural Validation
The process of obtaining a crystal structure is a systematic workflow, beginning with the synthesis of the pure compound and culminating in a validated atomic model.
Caption: The experimental workflow for Single-Crystal X-ray Crystallography (SCXRD).
Detailed Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure the generation of a high-quality, publishable crystal structure for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.
1. Crystal Growth: The Foundational Step
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal that is free of significant defects, twinning, and internal strain. For a novel small organic molecule, screening various conditions is essential.
-
Protocol:
-
Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.
-
Prepare saturated solutions of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, acetonitrile).
-
Employ the slow evaporation technique. Loosely cap the vials and leave them in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion. Place a small vial containing the concentrated solution inside a larger sealed jar containing a poor solvent (an "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting gradual crystallization.
-
Once crystals appear, examine them under a microscope for suitability: they should have well-defined faces and be clear, not cloudy.
-
2. Data Collection: Capturing the Diffraction Pattern
-
Rationale: A modern single-crystal X-ray diffractometer is used to mount the crystal and collect the diffraction data. Using a cryo-stream of nitrogen gas freezes the crystal, which minimizes thermal vibrations of the atoms. This results in less "smearing" of the electron density and produces higher-resolution data, leading to more precise bond lengths and angles.
-
Protocol:
-
Select a suitable crystal (typically 0.1 - 0.3 mm in size) and mount it on a goniometer head using cryo-oil.
-
Flash-cool the crystal in a stream of nitrogen gas (typically at 100 K).
-
Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles and recording the diffraction images. Modern detectors allow for rapid data collection, often within a few hours.
-
3. Structure Solution, Refinement, and Validation
-
Rationale: The collected diffraction data must be processed to determine the atomic positions. The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined to best fit the experimental data. The final model is validated using statistical metrics.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to get a list of reflection intensities (h, k, l indices and intensities).
-
Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial structural model. For small molecules, direct methods are typically successful.
-
Structure Refinement: Refine the atomic positions, and importantly, their anisotropic displacement parameters (which model atomic vibrations), against the experimental data using a least-squares algorithm (e.g., using SHELXL). Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: Assess the quality of the final model. Key indicators include:
-
R1 factor: Agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
-
wR2 factor: A weighted R-factor based on intensities.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
The final model should be chemically sensible with reasonable bond lengths and angles. The final output is typically a Crystallographic Information File (CIF).
-
-
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of orthogonal techniques that provide complementary information, particularly regarding the molecule's identity, purity, and behavior in solution.
Caption: Complementary roles of different analytical techniques in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining molecular structure in solution.[7] For 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
-
Expertise & Insights: NMR confirms the presence of all expected functional groups (isopropyl, aromatic protons) and their connectivity through spin-spin coupling. For this molecule, ¹⁹F NMR is crucial for confirming the fluorine's electronic environment, and heteronuclear correlation experiments (like HMBC and HSQC) would definitively link protons to their attached carbons, confirming the overall scaffold. While NMR provides the connectivity map, it does not directly yield the 3D structure with the precision of SCXRD.[8][9] Tautomerism or the presence of rotamers can sometimes lead to complex or ambiguous spectra, an issue that solid-state analysis avoids.[10]
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound with extremely high accuracy.[11]
-
Expertise & Insights: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine. The experimentally determined exact mass should match the theoretical mass to within a few parts per million (ppm), providing strong evidence for the molecular formula. Furthermore, the characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature in the mass spectrum.[12] Tandem MS (MS/MS) experiments could be used to fragment the molecule, and the resulting fragmentation pattern would provide further corroborating evidence for the proposed structure.[13]
Computational Chemistry (Density Functional Theory - DFT)
Computational methods are increasingly used to complement experimental data.[14][15]
-
Expertise & Insights: DFT calculations can be used to predict the lowest-energy 3D conformation of the molecule in the gas phase.[16] The geometric parameters of this predicted structure (bond lengths, angles) can then be compared to the experimental values obtained from SCXRD. A strong correlation between the calculated and experimental structures provides a powerful cross-validation of the result.[1][17] However, it is critical to remember that computational results are a model, not a direct measurement, and must be validated by experimental data.
Comparative Data Summary
The following table provides a clear, objective comparison of the primary structural validation techniques.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Modeling (DFT) |
| Primary Information | Unambiguous 3D atomic coordinates, bond lengths/angles, absolute configuration, crystal packing.[4][5] | Atomic connectivity, chemical environment, relative stereochemistry, purity.[7][8] | Molecular weight, elemental formula, fragmentation patterns.[11] | Predicted 3D geometry, electronic properties, relative energies of conformers.[16] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | In Silico (no physical sample) |
| Sample Requirement | High-quality single crystal (0.05 - 0.5 mm) | 1-10 mg of pure, soluble material | Micrograms to nanograms | None |
| Ambiguity | Virtually none for a well-refined structure | Possible due to signal overlap, tautomers, or complex coupling.[10] | Cannot distinguish between isomers (structural or stereo-). | Result is a prediction; accuracy depends on the level of theory and basis set. |
| Key Advantage | Definitive and direct 3D structural evidence. | Excellent for assessing purity and structure in a biologically relevant (solution) state. | Extremely high sensitivity and accuracy for molecular formula determination. | Provides theoretical insight and can predict structures for non-crystalline materials. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Does not provide precise 3D bond lengths/angles or absolute configuration. | Provides no direct information on atomic connectivity or 3D structure. | Must be validated by experimental data; not a direct observation. |
Conclusion: An Integrated Approach to Absolute Confidence
For the definitive structural validation of a novel pharmaceutical intermediate like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, single-crystal X-ray crystallography stands alone as the ultimate arbiter. It provides an unambiguous, high-resolution three-dimensional map of the molecule, which is essential for understanding its potential biological interactions and for meeting stringent regulatory standards.
However, a truly robust structural characterization dossier is not built on a single technique. The most trustworthy and scientifically sound approach is an integrated one. NMR spectroscopy confirms the covalent structure and purity of the bulk material in solution. High-resolution mass spectrometry provides orthogonal confirmation of the molecular formula. Finally, the experimentally determined X-ray crystal structure can be cross-validated against theoretical models from computational chemistry. By synthesizing the data from these complementary techniques, researchers can achieve the highest possible level of confidence in their molecular structure, paving the way for successful downstream research and development.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
-
Fábián, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Fábián, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Yousuf, S., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 15(10), 18949-18968. [Link]
-
Bhattacharya, D., & Natarajan, J. (2017). Computational Methods Used in Prediction of Protein Structure. ResearchGate. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Catone, D., et al. (2019). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 30(11), 2348-2357. [Link]
-
Pattan, S., et al. (2011). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
Roy, A. (2023). Computational approaches in protein structure prediction: Methods and applications. Allied Academies. [Link]
-
Toomula, N., et al. (2011). Computational Methods for Protein Structure Prediction and Its Application in Drug Design. Journal of Proteomics & Bioinformatics, 4(9). [Link]
-
Chandler, D. (2024). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-23. [Link]
-
Unesp. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from Unesp. [Link]
-
Ferfra, S. A., et al. (2022). Synthesis, NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations of New Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 27(21), 7242. [Link]
-
Yousuf, S., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. PubMed. [Link]
-
Suganya, P., & Rajasekaran, J. J. (2015). Computational Approach for Protein Structure Prediction. BioMed Research International. [Link]
-
Li, Y., et al. (2015). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. [Link]
-
Sweeney, D. L. (2010). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]
-
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from UC Davis. [Link]
-
De Luca, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3326. [Link]
-
Kim, H. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. [Link]
-
National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from NTA. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Pyrimidine Core: Exploring 2-Chloro-5-isopropylpyrimidine's Potential. Retrieved from NINGBO INNO PHARMCHEM. [Link]
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Reference Standard Qualification Guide: 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Content Type: Technical Comparison & Qualification Guide Audience: Medicinal Chemists, CMC Leads, and QC Analysts in API Development.
Executive Summary: The Regioisomer Challenge
2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS 1463484-25-4) is a high-value pharmacophore, serving as the electrophilic core for next-generation kinase inhibitors (e.g., JAK, CDK pathways). Its structural integrity is defined by the precise positioning of the isopropyl group at C4 versus the fluorine at C5 .
For drug development professionals, the critical risk is not gross impurity, but regioisomeric contamination (the 6-isopropyl isomer) and hydrolytic degradation (2-hydroxy impurity).
This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards , providing a data-driven protocol to qualify the latter using the former. We establish that while commercial "Research Grade" materials often fail determining Critical Quality Attributes (CQAs), a rigorously qualified In-House Standard can match CRM performance if specific analytical controls are applied.
Comparative Analysis: Reference Standard Grades
In the context of API intermediate analysis, researchers typically choose between three tiers of reference standards. The following table objectively compares their suitability for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine analysis based on experimental performance.
Table 1: Performance Matrix of Reference Standard Tiers
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Qualified Working Standard | Tier 3: Commercial Research Grade |
| Primary Use | Method Validation, Release Testing | Routine Batch Analysis, IPC | Early Route Scouting |
| Assay Accuracy | 99.8% ± 0.2% (Mass Balance & qNMR) | 99.5% ± 0.5% (Traced to CRM) | 95.0% - 98.0% (Area% only) |
| Isomeric Purity | Guaranteed (<0.05% regioisomer) | Characterized (<0.15% regioisomer) | High Risk (1-5% regioisomer common) |
| Water Content | <0.1% (Karl Fischer verified) | <0.5% (Monitored) | Unknown (Hydrolysis risk) |
| Cost Efficiency | Low ( | High ($/g) | Medium ( |
| Regulatory Risk | Minimal | Low (if bridging study exists) | Critical (Not GMP compliant) |
Key Insight: For this specific pyrimidine, Tier 3 materials are frequently contaminated with the 6-isopropyl regioisomer , which co-elutes in standard C18 HPLC methods. Reliance on Tier 3 standards without 19F-NMR verification is a primary cause of OOS (Out of Specification) investigations in later stages.
Scientific Integrity: The Qualification Workflow
To establish a Tier 2 Working Standard that rivals a CRM, you must prove identity and purity using an orthogonal approach. The 2-chloro position is susceptible to nucleophilic attack by water; therefore, the qualification workflow must assess hydrolytic stability.
Diagram 1: Orthogonal Qualification Workflow
Caption: Self-validating workflow for qualifying 2-Chloro-5-fluoro-4-isopropyl-pyrimidine working standards. Note the critical gate at 19F NMR for isomer detection.
Experimental Protocols
Protocol A: Regioisomer Discrimination via 19F-NMR
Why this matters: Standard HPLC-UV often fails to resolve the 4-isopropyl and 6-isopropyl isomers due to identical chromophores and similar lipophilicity. 19F-NMR is the definitive "Self-Validating" method.
-
Instrument: 400 MHz NMR or higher.
-
Solvent: DMSO-d6 (Prevents volatility loss compared to CDCl3).
-
Internal Standard:
-Trifluorotoluene (added gravimetrically). -
Procedure:
-
Dissolve 20 mg of sample in 0.6 mL DMSO-d6.
-
Acquire 19F spectrum (decoupled).
-
Signal Identification:
-
Target (4-isopropyl):
-138.5 ppm (approx). -
Impurity (6-isopropyl):
-142.1 ppm (Shifted due to electronic environment change relative to nitrogen).
-
-
Integration: Integrate impurity peak relative to the main peak to calculate mole %.
-
Protocol B: Stability-Indicating UHPLC Method
Why this matters: The 2-chloro group hydrolyzes to 2-hydroxy. The mobile phase must be acidic to suppress ionization of the byproduct and improve peak shape, but not so acidic as to induce degradation on-column.
Table 2: Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Superior selectivity for halogenated aromatics compared to C18. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses silanol activity; Phosphate buffer stabilizes the pyrimidine. |
| Mobile Phase B | Acetonitrile | Sharpens peaks for hydrophobic halogenated compounds. |
| Gradient | 5% B to 95% B over 10 min | Steep gradient required to elute late-eluting dimers. |
| Flow Rate | 0.4 mL/min | Optimized for UHPLC backpressure. |
| Detection | UV @ 254 nm | Max absorbance for the pyrimidine core. |
| Sample Diluent | 50:50 ACN:Water | Matches initial gradient to prevent peak distortion. |
Critical Handling & Storage (The "Trust" Factor)
Even a Certified Reference Material will fail if mishandled. The 2-chloro-5-fluoro-pyrimidine core is hygroscopic and volatile .
-
Volatile Loss: The 4-isopropyl group increases vapor pressure. Do not dry this standard under high vacuum (> 1 mbar) for extended periods, or potency will drift due to sublimation.
-
Hydrolysis: Store at -20°C under Argon. Exposure to ambient humidity at room temperature for >24 hours can generate detectable levels of the 2-hydroxy impurity (observed as a fronting peak in HPLC).
-
Weighing: Always equilibrate the vial to room temperature before opening to prevent condensation, which accelerates hydrolysis.
References
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][2] Establishes thresholds for reporting, identification, and qualification of impurities.[2] [Link]
-
European Medicines Agency (EMA). Guideline on the Specification of Limits for Residues of Metal Catalysts or Metal Reagents. (2008). Relevant for palladium removal in pyrimidine coupling. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine. (2025).[2][3][4][5] Provides physicochemical property data for the core scaffold. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] Guidance on validating the HPLC methods described above. [Link]
Sources
Analytical & Synthetic Distinction of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
This guide details the structural validation and differentiation of 2-Chloro-5-fluoro-4-isopropylpyrimidine (Target) from its most common regioisomers, specifically 4-Chloro-5-fluoro-2-isopropylpyrimidine .
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
The Isomer Landscape: Defining the Problem
In the synthesis of kinase inhibitors, the pyrimidine core is a privileged scaffold. The specific substitution pattern—Chlorine at C2 and Isopropyl at C4—is critical for Structure-Activity Relationship (SAR). The C2-chlorine often serves as a "handle" for subsequent nucleophilic aromatic substitution (
However, two primary "imposters" often contaminate commercial supplies or synthetic batches:
-
The "Inverse" Isomer (4-Chloro-2-isopropyl): Arises from lack of regiocontrol during the nucleophilic alkylation of 2,4-dichloropyrimidines or the use of incorrect amidine precursors (e.g., isobutyramidine) during de novo ring synthesis.
-
The "Des-Chloro" Byproducts: Over-alkylation leading to di-isopropyl variants.
Structural Comparison
| Feature | Target (2-Cl-4-iPr) | Isomer A (4-Cl-2-iPr) | Isomer B (4-Cl-6-iPr) |
| C2 Substituent | Chlorine (Cl) | Isopropyl (iPr) | Hydrogen (H) |
| C4 Substituent | Isopropyl (iPr) | Chlorine (Cl) | Chlorine (Cl) |
| Reactivity ( | Low (Sterically hindered C4; Electronic deactivation at C2) | High (C4-Cl is highly electrophilic) | High (C4-Cl is highly electrophilic) |
| Symmetry | Asymmetric | Symmetric axis (C2-C5) | Asymmetric |
Spectroscopic Characterization (The Gold Standard)
While Mass Spectrometry (MS) confirms the formula (
A. NMR: The Definitive Diagnostic
The chemical shift of the pyrimidine ring carbons is the most reliable indicator. The carbon atom located between the two nitrogen atoms (C2) is significantly more deshielded (downfield) when substituted with an alkyl group compared to C4.
-
Target (2-Cl-4-iPr): The isopropyl group is at C4. The C4 carbon typically resonates at ~165–168 ppm . The C2 carbon (attached to Cl) resonates at ~158–160 ppm .
-
Isomer A (4-Cl-2-iPr): The isopropyl group is at C2. The C2 carbon (flanked by two nitrogens) shifts significantly downfield to ~173–176 ppm .
Decision Rule: If the ring carbon attached to the isopropyl group (identifiable by HMBC correlation to the isopropyl methine proton) is >170 ppm, you have the wrong isomer (Isomer A) .
B. NMR and NMR
Proton NMR is less distinct due to the similar environment of the single aromatic proton (H6), but subtle differences exist.
-
Target (H6 Signal): Appears as a doublet (coupling to F5).
ppm. -
Isomer A (H6 Signal): Appears as a doublet.
ppm. -
Coupling: The coupling constant
is diagnostic but requires a high-resolution scan. In 5-fluoro systems, the coupling to H6 is typically 2–5 Hz.
C. Visualizing the NMR Logic
The following diagram illustrates the structural connectivity and the critical HMBC correlations used to assign the structure.
Caption: HMBC correlation logic. The shift of the carbon attached to the isopropyl group is the primary discriminator.
Functional Reactivity Assay (The "Chemical Proof")
If spectral access is limited, the differential reactivity of C2-Cl vs. C4-Cl provides a robust functional test. In pyrimidines, the C4 position is significantly more electrophilic (reactive toward
Protocol: Benzylamine Reactivity Test
This test exploits the fact that Isomer A (4-Cl) reacts rapidly at room temperature, while the Target (2-Cl) is sluggish.
Reagents:
-
Sample (10 mg)[1]
-
Benzylamine (2 equivalents)
-
Solvent: DMSO or DMF (0.5 mL)
Procedure:
-
Dissolve the sample in solvent at Room Temperature (25°C).
-
Add Benzylamine.
-
Monitor by TLC or LC-MS at T=5 min and T=1 hour.
Interpretation:
-
Rapid Conversion (< 1 hour): The sample is Isomer A (4-Chloro-2-isopropyl) . The C4-chloride is displaced easily.
-
No/Slow Conversion (> 4 hours): The sample is the Target (2-Chloro-4-isopropyl) . The C2-chloride is deactivated and sterically hindered by the adjacent N1/N3 lone pairs and lack of para-resonance.
Caption: Functional reactivity workflow. C4-Cl isomers react rapidly; the C2-Cl target requires heat/catalysis.
Synthesis & Purification Insights
Understanding the origin of the isomers helps in preventing their formation.
Primary Synthesis Route (Regioselective)
The most reliable route to the target avoids the ambiguity of alkylating a dichloro-precursor.
-
Condensation: React isobutyramidine (provides the isopropyl at C2? NO ).
-
Correction: To get Isopropyl at C4, one should use a beta-keto ester equivalent.
-
Correct Route: Condensation of Urea + Ethyl 2-fluoro-4-methyl-3-oxopentanoate .
-
This yields 2-hydroxy-4-isopropyl-5-fluoropyrimidine (or the tautomeric pyrimidone).
-
Chlorination: Treatment with
converts the C2-OH to C2-Cl. -
Result: High fidelity for 2-Chloro-4-isopropyl-5-fluoropyrimidine .
-
The "Danger" Route (Alkylation)
Reacting 2,4-dichloro-5-fluoropyrimidine with Isopropylmagnesium chloride (Grignard).
-
Mechanism: The nucleophile (iPr-) preferentially attacks the more electrophilic C4 position.
-
Major Product: 2-Chloro-4-isopropyl (Target).
-
Impurity: 4-Chloro-2-isopropyl (Isomer A) - formed via attack at C2 (approx. 5-10% depending on temperature/solvent).
-
Purification: These isomers have very similar boiling points. Separation requires careful column chromatography (Silica, Hexane/EtOAc gradient). The Target (2-Cl) is typically less polar than the Isomer (4-Cl) due to the shielding of the nitrogens by the C2-Cl.
References
-
Regioselectivity of
in Pyrimidines:- Detailed analysis of C2 vs C4 selectivity in 2,4-dichloropyrimidines.
- Source: WuXi Biology QM Class, Chapter 29. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
NMR Chemical Shifts of Pyrimidines
- Database of shifts for chloropyrimidines.
- Source: Spectrabase, Wiley Science Solutions. "2,4-Dichloropyrimidine 13C NMR."
-
Experimental Procedures for Chloropyrimidines
- Standard protocols for synthesis and handling.
-
Source: Organic Syntheses, Coll.[2] Vol. 4, p.336 (1963).
-
C2-Selective Functionalization
- Discussion on how to force reactivity at the C2 position (relevant for understanding why the target is inert under standard conditions).
- Source: U.S. National Institutes of Health (PubMed)
Sources
Navigating the Spectroscopic Landscape: A Predictive and Comparative Guide to the Characterization of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
For the discerning researcher in drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, a promising scaffold for medicinal chemistry, presents a unique combination of substituents that influence its electronic and steric properties. This guide provides a comprehensive spectroscopic characterization of this target molecule, offering a predictive analysis grounded in the experimental data of closely related structural analogs. By understanding the individual and collective contributions of the chloro, fluoro, and isopropyl moieties, researchers can confidently identify and characterize this and similar pyrimidine derivatives.
This guide will delve into the expected and observed data from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will present a comparative analysis with 2-chloropyrimidine, 4-isopropylpyridine, and 2-fluoropyridine, providing a robust framework for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the NMR signatures for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine and compare them with experimentally-derived data from our chosen analogs.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine is anticipated to be relatively simple, showcasing a single aromatic proton and the characteristic signals of the isopropyl group. The electron-withdrawing nature of the chlorine and fluorine atoms, along with the two nitrogen atoms in the pyrimidine ring, will significantly deshield the aromatic proton.
Predicted ¹H NMR Spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine:
-
Aromatic Proton (H6): A doublet in the range of δ 8.5-9.0 ppm. The coupling will arise from the adjacent fluorine atom.
-
Isopropyl Methine (CH): A septet (or multiplet) around δ 3.0-3.5 ppm, coupled to the six methyl protons.
-
Isopropyl Methyl (CH₃): A doublet at approximately δ 1.2-1.4 ppm, coupled to the methine proton.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| 2-Chloropyrimidine | δ 8.69 (d, 2H), 7.42 (t, 1H)[1] | - |
| 4-Isopropylpyridine | δ 8.52 (d, 2H), 7.20 (d, 2H)[2][3] | δ 2.95 (septet, 1H), 1.25 (d, 6H)[2][3] |
| 2-Fluoropyridine | δ 8.23 (d, 1H), 7.78 (t, 1H), 7.18 (t, 1H), 6.93 (d, 1H)[4][5] | - |
The comparison highlights how the position and substitution pattern on the heterocyclic ring influence the chemical shifts of the aromatic protons. The significant downfield shift predicted for the H6 proton in our target molecule is a direct consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and fluorine atoms.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide crucial information about the carbon framework, with the carbon atoms directly attached to the electronegative substituents showing characteristic downfield shifts and C-F coupling.
Predicted ¹³C NMR Spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine:
-
C2 (C-Cl): ~160-165 ppm (doublet due to coupling with F).
-
C4 (C-isopropyl): ~170-175 ppm (doublet due to coupling with F).
-
C5 (C-F): ~140-150 ppm (large doublet).
-
C6 (C-H): ~145-155 ppm (doublet).
-
Isopropyl (CH and CH₃): ~30-35 ppm and ~20-25 ppm, respectively.
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| 2-Chloropyrimidine | 160.9, 157.9, 121.3[1] | - |
| 4-Isopropylpyridine | 162.2, 149.3, 120.9[2][6] | 34.5, 23.8[2][6] |
| 2-Fluoropyridine | 163.5 (d, J=237 Hz), 147.8 (d, J=15 Hz), 139.0 (d, J=8 Hz), 122.2 (d, J=4 Hz), 109.8 (d, J=37 Hz)[4][5] | - |
The pronounced C-F coupling observed in 2-fluoropyridine provides a strong basis for predicting the splitting patterns in our target molecule. The chemical shifts of the ring carbons are highly sensitive to the nature and position of the substituents.
¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds
¹⁹F NMR is an indispensable tool for characterizing fluorinated organic molecules. The chemical shift of the fluorine atom in 2-Chloro-5-fluoro-4-isopropyl-pyrimidine will be influenced by the electronic environment of the pyrimidine ring. The fluorine nucleus is sensitive, leading to sharp signals and a wide range of chemical shifts.
Predicted ¹⁹F NMR Spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine:
-
A doublet in the range of δ -120 to -150 ppm (referenced to CFCl₃), with coupling to the H6 proton.
Comparative ¹⁹F NMR Data:
For 2-fluoropyridine, the ¹⁹F chemical shift is reported to be around -69 ppm. The electronic environment of the pyrimidine ring in our target molecule is significantly different, leading to the prediction of a downfield shift compared to 2-fluoropyridine.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean vial.
-
Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Reference the spectra to the internal standard. Integrate the ¹H signals and identify the chemical shifts, multiplicities, and coupling constants for all spectra.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Predicted Mass Spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine:
-
Molecular Ion (M⁺): An intense molecular ion peak will be observed. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected. The exact mass will be a key identifier.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the isopropyl group, a chlorine radical, and potentially cleavage of the pyrimidine ring.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Chloropyrimidine | 114/116[7][8] | 79, 52 |
| 4-Isopropylpyridine | 121[2][9] | 106 (loss of CH₃)[2][9] |
| 2-Fluoropyridine | 97[4][10] | 70, 51 |
The presence of the characteristic chlorine isotopic pattern is a definitive feature for chlorinated compounds, as seen for 2-chloropyrimidine. The fragmentation of the isopropyl group in 4-isopropylpyridine is a good model for a likely fragmentation pathway in our target molecule.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is preferred.
-
Ionization: The sample is ionized in the source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio in the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Analysis: The spectrum is analyzed to determine the molecular weight and identify fragmentation patterns.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted IR Spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (ring): ~1400-1600 cm⁻¹
-
C-F stretching: ~1200-1300 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Comparative IR Data:
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Chloropyrimidine | C=N/C=C stretching (~1560, 1470, 1390), C-Cl stretching (~770)[11][12] |
| 4-Isopropylpyridine | C-H aliphatic (~2960), C=N/C=C (~1600, 1415)[13] |
| 2-Fluoropyridine | C=N/C=C (~1580, 1460, 1420), C-F (~1250)[14] |
The IR spectra of the comparative compounds confirm the expected regions for the key vibrational modes. The spectrum of the target molecule will be a composite of these features, with the C-F and C-Cl stretching bands being particularly diagnostic.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology (using ATR):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the aromatic system and its substituents.
Predicted UV-Vis Spectrum of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine:
-
It is expected to exhibit absorption maxima in the range of 260-280 nm, corresponding to π → π* transitions of the pyrimidine ring. The exact position and intensity of the absorption bands will be influenced by the combined electronic effects of the substituents.
Comparative UV-Vis Data:
| Compound | λmax (nm) |
| 2-Chloropyrimidine | ~254[15], with other transitions at higher energies[16][17] |
| 4-Isopropylpyridine | ~255[9] |
| 2-Fluoropyridine | ~260[18] |
The UV-Vis spectra of the comparators show characteristic absorptions for the substituted pyridine and pyrimidine rings. The halogen and isopropyl substituents cause slight shifts in the absorption maxima compared to the parent heterocycles.
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for obtaining a UV-Vis absorption spectrum.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a precisely known concentration.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for such compounds).
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration and path length are known.
Conclusion
The spectroscopic characterization of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine can be confidently approached through a combination of predictive analysis and comparison with structurally related analogs. The key identifying features will be the unique ¹H and ¹³C NMR signals arising from the specific substitution pattern, the characteristic isotopic pattern in the mass spectrum due to the chlorine atom, and the diagnostic C-F and C-Cl stretching vibrations in the IR spectrum. This guide provides the foundational knowledge and experimental framework for researchers to unambiguously identify and characterize this versatile synthetic intermediate, thereby accelerating the pace of innovation in drug discovery and materials science.
References
-
PubChem. 4-Isopropylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloropyrimidine. National Center for Biotechnology Information. [Link]
- Wiley-VCH. (2007). Supporting Information.
- Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(16), 9785-9795.
-
Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]
-
NIST. 4-Isopropylpyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Green, J. H. S., & Harrison, D. J. (1976). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1279-1287.
-
NIST. 2-Fluoropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST. Pyrimidine, 2-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST. Pyrimidine, 2-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Kim, S. K., et al. (2022). Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon analysis. The Journal of Chemical Physics, 157(15), 154306.
- Platonov, V. E., & Shchegoleva, L. N. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113).
- Grabner, G., et al. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 563-569.
-
NIST. 2-Fluoropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST. Pyrimidine, 2-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
SpectraBase. 2-Chloropyrimidine. [Link]
-
NIST. 2-Fluoropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Holliday, B. J., et al. (2022). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
-
SpectraBase. 2-Fluoropyridine. [Link]
-
mzCloud. 2 Amino 4 chloro 6 methylpyrimidine. [Link]
-
NIST. 4-Isopropylpyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
SpectraBase. 4-Isopropylpyridine. [Link]
-
NIST. 4-Isopropylpyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Rahman, A. U. (2015). Basic 1H- and 13C-NMR Spectroscopy. Springer.
-
Ferreira da Silva, F., et al. (2021). High-resolution VUV photoabsorption cross section of 2-chloropyrimidine... ResearchGate. [Link]
- Arjunan, V., et al. (2011). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1799-1806.
-
PubChemLite. 4-isopropylpyridine (C8H11N). [Link]
- BenchChem. (2025).
-
CAS Common Chemistry. 4-Isopropylpyridine. [Link]
Sources
- 1. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylpyridine (696-30-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 8. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 9. 4-Isopropylpyridine [webbook.nist.gov]
- 10. 2-Fluoropyridine [webbook.nist.gov]
- 11. 2-Chloropyrimidine(1722-12-9) IR Spectrum [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Isopropylpyridine [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photochemistry of 2-chloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 17. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. 2-Fluoropyridine [webbook.nist.gov]
Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine
For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel compounds like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine are routine. However, the lifecycle of these potent molecules extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide, designed for the discerning scientist, provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, ensuring the protection of both personnel and the ecosystem.
Understanding the Hazard Profile: A Precautionary Approach
Thermal decomposition of similar compounds can release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and oxides of nitrogen. Therefore, incineration, a common method for chemical waste disposal, must be carried out in a specialized facility equipped with flue gas scrubbing technology to neutralize these hazardous byproducts.[3]
Key Hazard Considerations:
| Hazard Category | Potential Risks Associated with Halogenated Pyrimidines |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] |
| Environmental | Persistent in the environment and potentially toxic to aquatic life. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[1] |
| Decomposition | Thermal decomposition may produce toxic gases like NOx, HF, and HCl.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for the safe disposal of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine from the laboratory bench to its final, secure destination. This workflow is designed to comply with general hazardous waste regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Figure 1: A high-level overview of the disposal workflow for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.
Experimental Protocol: Laboratory Waste Management
1. Immediate Waste Segregation:
-
Rationale: To prevent accidental reactions and ensure proper disposal, it is critical to segregate halogenated waste from all other waste streams at the point of generation.
-
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste".[4]
-
Never mix 2-Chloro-5-fluoro-4-isopropyl-pyrimidine waste with non-halogenated organic waste, aqueous waste, or solid waste.
-
This includes residues in reaction vessels, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses.
-
2. Container Selection and Labeling:
-
Rationale: The integrity of the waste container is paramount to prevent leaks and exposure. Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Procedure:
-
Container Material: Use a chemically resistant container, preferably made of high-density polyethylene (HDPE) or another fluorinated polyethylene.[5][6][7] Avoid metal containers, which can be corroded by the acidic byproducts of halogenated compound degradation.
-
Container Type: The container must have a secure, leak-proof screw-top cap.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "2-Chloro-5-fluoro-4-isopropyl-pyrimidine"
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., toxic, environmental hazard).
-
-
3. Secure Temporary Storage:
-
Rationale: Safe temporary storage within the laboratory minimizes the risk of spills and accidental exposure.
-
Procedure:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]
-
Maintain a log of the accumulated waste.
-
4. Spill Management:
-
Rationale: Accidental spills require a prompt and appropriate response to mitigate hazards.
-
Procedure:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.
-
Decision-Making for Disposal Pathways
The appropriate disposal route for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine is determined by its classification as a halogenated hazardous waste. The following diagram illustrates the decision-making process that leads to the correct disposal pathway.
Figure 2: A decision tree for the proper classification and disposal of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine waste.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a collective responsibility. By adhering to this comprehensive guide for the disposal of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and maintain the highest standards of scientific integrity. Proactive and informed waste management is not an afterthought but an integral part of the research and development process.
References
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
DWK Life Sciences. (n.d.). Choosing laboratory plasticware with the right chemical compatibility. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Cipax. (n.d.). Chemical resistance of containers and tanks. Retrieved from [Link]
-
APG Pharma. (n.d.). Chemical and thermal resistance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
